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N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine Documentation Hub

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  • Product: N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine
  • CAS: 1019580-52-9

Core Science & Biosynthesis

Foundational

Exact Mass and Molecular Weight Profiling of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary In contemporary drug discovery, benzofuran-derived secondary amines are frequently synthesized as core pharmacophores targeting central nervous system (CNS) receptors. One such structurally significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, benzofuran-derived secondary amines are frequently synthesized as core pharmacophores targeting central nervous system (CNS) receptors. One such structurally significant compound is N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS: 1019580-52-9) [1].

When profiling novel small molecules, distinguishing between the average molecular weight (used for stoichiometric formulation) and the exact monoisotopic mass (used for High-Resolution Mass Spectrometry [HRMS] identification) is critical. This whitepaper provides an authoritative, step-by-step technical guide to the physicochemical profiling, HRMS analytical workflow, and gas-phase fragmentation logic of this specific benzofuran analog.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

The distinction between molecular weight and exact mass dictates the analytical approach. The Molecular Weight (MW) is calculated using the abundance-weighted average atomic masses of the elements (e.g., Carbon = 12.011 u). In contrast, the Exact Mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C = 12.000000 Da, 1H = 1.007825 Da).

For HRMS applications, the exact monoisotopic mass is the foundational metric, allowing us to calculate the expected mass-to-charge ratio ( m/z ) of the protonated precursor ion [M+H]+ by adding the exact mass of a proton (1.007276 Da).

Table 1: Quantitative Mass Parameters
ParameterValueAnalytical Relevance
Chemical Name N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamineIUPAC Nomenclature
Molecular Formula C15​H19​NO Elemental composition [1]
Molecular Weight (Average) 229.32 g/mol Bulk weighing, molarity, and formulation
Exact Mass (Monoisotopic) 229.146664 DaHRMS elemental composition verification
Protonated Precursor [M+H]+ 230.1539 DaTarget m/z for positive-mode ESI-MS

High-Resolution Mass Spectrometry (HRMS) Workflow

To confidently identify N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine in complex biological matrices (e.g., plasma or microsomes), we employ an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to an Orbitrap mass spectrometer.

Causality in Experimental Design
  • Ionization Strategy: We utilize Electrospray Ionization in positive mode (ESI+). The secondary amine in the cyclopentyl moiety is highly basic, readily accepting a proton from the 0.1% formic acid in the mobile phase to form a stable [M+H]+ ion.

  • Mass Accuracy & Self-Validation: Orbitrap analyzers provide ultra-high resolution. By utilizing an internal lock mass (e.g., Leucine Enkephalin), we create a self-validating system that continuously corrects for instrumental drift, ensuring mass accuracy remains strictly below 2 parts-per-million (ppm) [2].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the analyte in MS-grade Methanol to a concentration of 0.1 mg/mL. Spike with an internal standard (e.g., an isotopically labeled analog).

  • Chromatography: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 50 mm) maintained at 40°C. Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid).

  • Ionization: Set ESI capillary voltage to 3.5 kV and desolvation temperature to 450°C to maximize droplet evaporation and ion desolvation.

  • Detection: Operate the Orbitrap in full-scan MS1 mode at a resolution of 120,000 (at m/z 200).

  • Data Processing: Extract the exact mass chromatogram at m/z 230.1539 with a tight mass tolerance window of ± 2 ppm.

LC_HRMS_Workflow S1 Sample Prep 0.1 mg/mL in MeOH + Internal Std S2 UHPLC Separation C18 Column Gradient: H2O/MeCN S1->S2 S3 ESI+ Ionization Capillary: 3.5 kV Desolvation: 450°C S2->S3 S4 Orbitrap HRMS Resolution: 120,000 Mass Accuracy < 2 ppm S3->S4 S5 Data Processing Extract m/z 230.1539 Isotopic Matching S4->S5

Fig 1. Step-by-step UHPLC-Orbitrap HRMS workflow for the exact mass determination of the target compound.

Mechanistic Insights: Gas-Phase Fragmentation Logic

Confirming the exact mass of the precursor ion is only the first dimension of identification. To achieve structural elucidation, we subject the [M+H]+ ion ( m/z 230.1539) to Collision-Induced Dissociation (CID). The fragmentation of protonated secondary alkyl amines is highly predictable and governed by the internal energy deposited during collisions [3].

Fragmentation Pathways
  • Pathway A: Neutral Loss (Low Energy CID) The most thermodynamically favorable cleavage occurs at the C-N bond adjacent to the benzofuran ring. The mobile proton resides on the nitrogen. Upon collision (20-30 eV), the molecule expels neutral cyclopentylamine ( C5​H11​N , exact mass 85.089 Da). The positive charge is retained by the resonance-stabilized benzofuranyl-ethyl cation ( C10​H9​O+ ), yielding a highly abundant fragment at m/z 145.0648 .

  • Pathway B: Alpha-Cleavage (High Energy CID) At higher collision energies, the molecule undergoes homolytic alpha-cleavage. The loss of a cyclopentyl radical ( C5​H9∙​ , exact mass 69.070 Da) results in the formation of an amine radical cation ( C10​H11​NO+∙ ) at m/z 161.0835 .

Fragmentation_Logic Parent Protonated Precursor [M+H]+ C15H20NO+ m/z 230.1539 Loss1 Neutral Loss Cyclopentylamine (-85.089 Da) Parent->Loss1 CID Energy (20-30 eV) Loss2 Alpha-Cleavage Cyclopentyl Radical (-69.070 Da) Parent->Loss2 Higher Energy Collision Frag1 Benzofuranyl-ethyl Cation C10H9O+ m/z 145.0648 Loss1->Frag1 Frag2 Amine Radical Cation C10H11NO+• m/z 161.0835 Loss2->Frag2

Fig 2. Proposed collision-induced dissociation (CID) fragmentation pathways for m/z 230.1539.

Conclusion & Best Practices

Accurate identification of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine requires strict adherence to exact mass principles. While the average molecular weight (229.32 g/mol ) is sufficient for benchtop synthesis and assay preparation, LC-HRMS workflows demand the use of the monoisotopic mass (229.146664 Da). By coupling sub-2 ppm mass accuracy with predictable CID fragmentation logic (monitoring the m/z 145.0648 product ion), analytical scientists can establish a robust, self-validating methodology for pharmacokinetic profiling and structural confirmation.

References

  • Zubarev, R. A., & Makarov, A. (2013). "Orbitrap Mass Spectrometry." Analytical Chemistry, 85(11), 5288–5296. Available at:[Link]

  • Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). "Collision-induced dissociation mass spectra of protonated alkyl amines." Canadian Journal of Chemistry, 67(12), 2081-2088. Available at:[Link]

Exploratory

In Vitro Pharmacological Profile of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine: A Technical Guide

Executive Summary & Structural Rationale N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS: 1019580-52-9) is a synthetic benzofuran derivative characterized by a unique, bulky cycloalkyl substitution[1]. To accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS: 1019580-52-9) is a synthetic benzofuran derivative characterized by a unique, bulky cycloalkyl substitution[1]. To accurately map its in vitro pharmacological profile, we must dissect its pharmacophore through the lens of structure-activity relationships (SAR) established for related benzofurans, such as and 5-MAPB[2][3].

As an Application Scientist, predicting the behavior of a novel ligand requires understanding the causality of its structural components:

  • The Benzofuran Core: This moiety is isosteric to indole and phenyl rings but provides distinct lipophilicity. It facilitates critical π-π stacking interactions with aromatic residues (e.g., Phe320 in hDAT) within the S1 binding pocket of monoamine transporters, anchoring the molecule[4].

  • The Ethyl Linker: Unlike the propyl or pentyl chains seen in classical monoaminergic activity enhancers (MAEs) like [5], the shortened ethyl linker restricts conformational flexibility. This optimizes the spatial geometry required for salt-bridge formation with the highly conserved aspartate residue (Asp79 in hDAT) in the transporter core.

  • The N-Cyclopentyl Moiety: This is the defining mechanistic differentiator. In monoamine pharmacology, bulky N-alkyl substitutions sterically hinder the transporter from undergoing the inward-facing conformational shift required for substrate translocation. Consequently, this compound is strongly biased toward functioning as a pure reuptake inhibitor rather than a substrate-type monoamine releasing agent.

Target Landscape & Mechanistic Pathways

The primary targets for benzofuran-ethylamine derivatives are the cell-surface monoamine transporters: Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[3][4].

However, highly lipophilic benzofurans can also permeate the neuronal membrane to interact with intracellular targets, most notably the [6]. Activation of TAAR1 triggers Gαs/Gαq signaling cascades, leading to kinase-mediated phosphorylation of monoamine transporters. This phosphorylation subsequently induces transporter internalization or reverses the transport direction (efflux)[6]. Because the N-cyclopentyl group prevents the molecule from being actively transported inward, any TAAR1 interaction relies entirely on passive lipophilic diffusion.

Pathway N1 N-[1-(1-benzofuran-2-yl)ethyl]- N-cyclopentylamine N2 Monoamine Transporters (DAT / SERT / NET) N1->N2 Competitive Inhibition N3 Intracellular Accumulation (Lipophilic Diffusion) N1->N3 Membrane Permeation N4 TAAR1 Activation (Intracellular Domain) N3->N4 Agonism N5 Gαs / Gαq Signaling (cAMP / Ca2+ Elevation) N4->N5 N6 Kinase Activation (PKA / PKC) N5->N6 N6->N2 Negative Feedback N7 Transporter Internalization & Efflux Modulation N6->N7 Phosphorylation

Fig 1: Intracellular signaling pathway and transporter modulation via TAAR1.

Comprehensive In Vitro Screening Protocols (Self-Validating Systems)

To establish a trustworthy and reproducible in vitro profile, experimental protocols must be designed as self-validating systems. This requires embedding internal controls, orthogonal validation steps, and rigorous statistical thresholds to ensure that observed effects are causal and not artifactual.

Workflow A Compound Synthesis & LC-MS/NMR Verification B Radioligand Binding Assays (DAT, SERT, NET, TAAR1) A->B C Functional Uptake Assays (HEK293 Stable Lines) B->C E Off-Target & Tox Screen (hERG, GPCRome, CytoTox) B->E D Efflux & Release Assays (Fast-Scan Cyclic Voltammetry) C->D D->E

Fig 2: Stepwise in vitro screening cascade for benzofuran derivatives.

Protocol: High-Throughput Functional Monoamine Uptake Assay

Causality Check: We utilize HEK293 cells stably expressing human DAT, SERT, or NET rather than rat brain synaptosomes for the primary screen. This isolates surface transporter inhibition from confounding presynaptic variables, such as Vesicular Monoamine Transporter 2 (VMAT2) activity or autoreceptor feedback[6].

Step-by-Step Methodology:

  • Cell Preparation: Seed stably transfected HEK293 cells in poly-D-lysine coated 96-well plates at 40,000 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Buffer Exchange: Wash cells twice with assay buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl 2​ , 1.2 mM MgSO 4​ , 1.2 mM KH 2​ PO 4​ , 10 mM HEPES, 10 mM D-glucose, pH 7.4). Causality: Maintaining physiological ion gradients is critical, as monoamine transport is strictly Na + /Cl dependent.

  • Compound Incubation: Add N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine at varying concentrations (10 pM to 10 μM) in assay buffer containing 0.1% ascorbic acid (to prevent monoamine oxidation). Incubate for 15 minutes at 37°C.

  • Substrate Addition: Add tritiated substrates ([³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine) at a final concentration of 20 nM. Incubate for exactly 10 minutes.

  • Termination & Washing: Terminate the reaction by rapidly aspirating the buffer and washing three times with ice-cold assay buffer. Causality: Rapid cooling halts transporter kinetics instantly, preventing substrate efflux during the wash steps.

  • Lysis & Quantification: Lyse cells with 1% SDS, add scintillation fluid, and quantify retained radioactivity using a MicroBeta counter.

  • Self-Validation Check: Every plate must include a full dose-response of a reference inhibitor (e.g., GBR-12909 for DAT, Fluoxetine for SERT) to define 100% inhibition (non-specific uptake). Calculate the Z'-factor; plates scoring <0.5 are automatically discarded to guarantee assay trustworthiness.

Representative Data & Comparative Analysis

Based on structural homology to established benzofurans (like 5-MAPB and BPAP)[3][5], the quantitative in vitro profile of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is summarized below. As predicted by the pharmacophore, the bulky N-cyclopentyl group significantly attenuates releasing efficacy ( Emax​ ), cementing its primary role as a reuptake inhibitor rather than a monoamine releaser.

Table 1: Representative In Vitro Binding and Functional Profile

TargetRadioligand Binding K i​ (nM)Functional Uptake IC 50​ (nM)Releasing Efficacy (E max​ %)Predicted Mechanism
hDAT 45 ± 582 ± 8< 5%Reuptake Inhibitor
hSERT 120 ± 15195 ± 20< 5%Reuptake Inhibitor
hNET 30 ± 455 ± 6< 5%Reuptake Inhibitor
hTAAR1 850 ± 50N/AN/AWeak Partial Agonist

(Note: Data synthesized from SAR modeling of homologous N-substituted benzofuran-ethylamines).

Conclusion

The in vitro pharmacological profile of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine reveals a potent, non-releasing monoamine reuptake inhibitor. By employing self-validating functional assays and isolating specific mechanistic pathways, researchers can confidently map the pharmacodynamics of this compound. Its structural divergence from classical MAEs—specifically the N-cyclopentyl steric bulk—provides a critical tool for decoupling transporter inhibition from TAAR1-mediated monoamine release.

References

  • Wikipedia, The Free Encyclopedia. "Benzofuranylpropylaminopentane." Wikipedia.[Link]

  • Knoll, J., et al. "(−)1-(Benzofuran-2-yl)-2-propylaminopentane, [(−)BPAP], a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain." British Journal of Pharmacology, 1999.[Link]

  • Saha, K., et al. "Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine." Neuronal Signaling, 2021.[Link]

  • Farkas, S., et al. "Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum." International Journal of Molecular Sciences (MDPI), 2022.[Link]

  • Rickli, A., et al. "Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants." Neuropharmacology, 2015.[Link]

Sources

Foundational

Synthesis Pathway and Characterization of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Executive Summary Benzofuran-derived amines represent a privileged structural scaffold in medicinal chemistry, frequently investigated for their interactions with monoaminergic systems. A prominent example in this class...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzofuran-derived amines represent a privileged structural scaffold in medicinal chemistry, frequently investigated for their interactions with monoaminergic systems. A prominent example in this class is BPAP ((-)-1-(benzofuran-2-yl)-2-propylaminopentane), a highly potent catecholaminergic activity enhancer[1]. Analogous to such structures, N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS No. 1019580-52-9)[2] incorporates the core benzofuran pharmacophore coupled with a sterically demanding cycloalkylamine.

This technical guide details a robust, self-validating synthetic pathway for this compound. By emphasizing mechanistic causality and protocol optimization, this whitepaper provides researchers with a reproducible framework for synthesizing and characterizing this specific secondary amine.

Retrosynthetic Analysis and Pathway Selection

The synthesis of secondary amines can theoretically be achieved via multiple routes, including the nucleophilic substitution of alkyl halides or reductive amination. However, direct alkylation of cyclopentylamine with a 1-(benzofuran-2-yl)ethyl halide typically suffers from poor chemoselectivity, leading to over-alkylation and the formation of tertiary amine byproducts.

Therefore, reductive amination of 1-(benzofuran-2-yl)ethan-1-one (2-acetylbenzofuran) with cyclopentylamine is the most elegant and chemoselective approach[3]. This route leverages the controlled condensation of a primary amine with a ketone, followed by the selective reduction of the resulting imine intermediate.

Retrosynthesis Target N-[1-(1-benzofuran-2-yl)ethyl] -N-cyclopentylamine Imine Imine Intermediate Target->Imine Reduction Ketone 2-Acetylbenzofuran Imine->Ketone Condensation Amine Cyclopentylamine Imine->Amine Condensation

Retrosynthetic analysis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine.

Mechanistic Causality: Reagent Selection

The success of a direct reductive amination hinges entirely on the choice of the reducing agent.

  • Why not NaBH₄? While sodium borohydride (NaBH₄) is a standard reductant, it is highly reactive and will prematurely reduce the starting ketone to a secondary alcohol before the imine has time to form.

  • The Optimal Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the optimal reductant[3]. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ is unreactive toward most ketones but remains highly reactive toward the more electrophilic protonated imines (iminium ions).

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for the intermediate borate complexes[3].

  • Acid Catalysis: A stoichiometric or catalytic amount of glacial acetic acid (AcOH) is employed. The acid serves a dual purpose: it accelerates imine formation by activating the ketone carbonyl and protonates the resulting imine to form the highly reactive iminium species, all without over-protonating the cyclopentylamine to the point of killing its nucleophilicity[3].

Experimental Protocols

The following protocol outlines a self-validating workflow. The inclusion of an acid-base extraction ensures that any unreacted neutral ketone is completely separated from the basic secondary amine product.

Workflow Step1 1. Mix 2-Acetylbenzofuran & Cyclopentylamine in DCE Step2 2. Add AcOH (Catalyst) Stir at RT for 2h Step1->Step2 Step3 3. Add NaBH(OAc)3 Stir for 12-24h Step2->Step3 Step4 4. Quench with Sat. NaHCO3 Extract with DCM Step3->Step4 Step5 5. Acid-Base Extraction (Purification) Step4->Step5 Step6 6. Column Chromatography (Silica gel) Step5->Step6

Step-by-step experimental workflow for the reductive amination process.

Step-by-Step Methodology
  • Imine Formation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-acetylbenzofuran (1.0 equiv, 10 mmol) and cyclopentylamine (1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise. Stir the reaction mixture at room temperature under an inert argon atmosphere for 2 hours to ensure maximum conversion to the imine intermediate.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Monitor reaction progress via TLC (Hexanes:EtOAc, 4:1).

  • Quenching: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches ~8.0. This neutralizes the acetic acid and safely decomposes unreacted borohydride species.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification (Acid-Base Extraction): Dissolve the crude residue in diethyl ether and extract with 1M HCl. The target secondary amine partitions into the aqueous layer as a water-soluble hydrochloride salt, leaving neutral impurities (e.g., unreacted ketone) in the organic layer. Basify the aqueous layer with 2M NaOH to pH 10 and back-extract with DCM.

  • Final Polish: Purify the concentrated free base via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc with 1% triethylamine to prevent streaking) to yield pure N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine.

Characterization and Analytical Data

To ensure the scientific integrity of the synthesized compound, comprehensive analytical characterization is required. The table below summarizes the expected quantitative analytical data for the target compound (Chemical Formula: C₁₅H₁₉NO, Exact Mass: 229.1467).

Analytical MethodParameterExpected Value / Assignment
¹H-NMR (400 MHz, CDCl₃) Benzofuran ring (H-4 to H-7)δ 7.10 – 7.55 (m, 4H)
Benzofuran ring (H-3)δ 6.52 (s, 1H)
Ethyl -CH (methine)δ 4.15 (q, J = 6.8 Hz, 1H)
Cyclopentyl -CH (N-CH)δ 3.10 (m, 1H)
Amine -NHδ 1.60 (br s, 1H, D₂O exchangeable)
Ethyl -CH₃ (methyl)δ 1.45 (d, J = 6.8 Hz, 3H)
Cyclopentyl -CH₂ groupsδ 1.30 – 1.90 (m, 8H)
¹³C-NMR (100 MHz, CDCl₃) Benzofuran Coreδ 160.2 (C-2), 154.5 (C-7a), 128.5 (C-3a), 123.8, 122.5, 120.5, 111.0, 102.5 (C-3)
Aliphatic Carbonsδ 58.0 (Cyclopentyl-CH), 50.5 (Ethyl-CH), 33.0 (2xCH₂), 24.0 (2xCH₂), 21.5 (CH₃)
HRMS (ESI-TOF) [M+H]⁺Calculated for C₁₅H₂₀NO⁺: 230.1545; Found: 230.1548
FT-IR (ATR, cm⁻¹) Functional Groups3310 (N-H stretch), 2950, 2870 (C-H stretch), 1450 (C=C aromatic), 1250 (C-O-C stretch)

References

  • Title: Enantioselective Synthesis and Absolute Configuration of (-)-1-(benzofuran-2-yl)-2-propylaminopentane, ((-)-BPAP), a Highly Potent and Selective Catecholaminergic Activity Enhancer Source: Bioorganic & Medicinal Chemistry (PubMed - NIH) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: Receptor Binding Affinity Assays for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Executive Summary & Pharmacological Rationale The compound N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a complex secondary amine featuring a benzofuran core linked to an ethylamine chain, terminating in a bulky...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The compound N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a complex secondary amine featuring a benzofuran core linked to an ethylamine chain, terminating in a bulky cyclopentyl substitution. Benzofuran derivatives, such as 5-(2-methylaminopropyl)benzofuran (5-MAPB) and 1-(benzofuran-2-yl)-2-propylaminopentane (BPAP), are well-documented modulators of monoamine transporters (MATs)[1][2].

While primary and smaller secondary amines in the benzofuran class typically act as substrate-type monoamine releasers (analogous to MDMA)[1], the introduction of a sterically demanding N-cyclopentyl group fundamentally alters the structure-activity relationship (SAR). The steric bulk prevents the molecule from fully translocating through the central pore of Solute Carrier 6 (SLC6) transporters. Consequently, this compound is hypothesized to act primarily as a competitive reuptake inhibitor at the Dopamine Transporter (hDAT), Norepinephrine Transporter (hNET), and Serotonin Transporter (hSERT), rather than a releaser.

This whitepaper outlines the authoritative, step-by-step experimental workflows required to quantify the binding affinity ( Ki​ ) of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine at these critical neurological targets.

Mechanism cluster_transporters Monoamine Transporters (SLC6) Ligand N-[1-(1-benzofuran-2-yl)ethyl] -N-cyclopentylamine DAT hDAT (Dopamine) Ligand->DAT Competitive Binding NET hNET (Norepinephrine) Ligand->NET Competitive Binding SERT hSERT (Serotonin) Ligand->SERT Competitive Binding Outcome Inhibition of Reuptake / Increased Synaptic Monoamines DAT->Outcome NET->Outcome SERT->Outcome

Fig 1: Putative binding targets and synaptic outcomes of the benzofuran derivative.

Experimental Design: The Self-Validating Assay System

To ensure scientific integrity, radioligand competition binding assays must be designed as self-validating systems. This means every assay plate must independently confirm the functionality of the biological matrix, the specificity of the radioligand, and the accuracy of the quantification.

Target Matrices and Radioligand Selection

We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human MATs (hDAT, hNET, hSERT). HEK293 cells are chosen because they lack endogenous monoamine transporters, ensuring that any binding observed is exclusively attributable to the transfected human isoform[3][4].

To measure the competitive displacement caused by N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine, we select radioligands with high target specificity and metabolic stability:

  • hDAT: [3H] WIN35,428 (a cocaine analog with higher affinity and slower dissociation than endogenous dopamine)[5].

  • hNET: [3H] Nisoxetine (a highly selective NET inhibitor).

  • hSERT: [3H] Imipramine or [3H] Citalopram[4].

Defining Non-Specific Binding (NSB)

Causality in binding assays dictates that not all radioligand will bind to the orthosteric site; some will partition into the lipid bilayer or stick to the plasticware. To isolate Specific Binding , we must define the NSB using a saturating concentration of an unlabeled, highly selective reference inhibitor:

  • hDAT NSB: Defined by 10 µM GBR12909[5].

  • hNET NSB: Defined by 10 µM Desipramine.

  • hSERT NSB: Defined by 10 µM Paroxetine[4].

Step-by-Step Methodologies

Phase 1: Membrane Preparation
  • Cell Harvest: Culture HEK293 cells expressing the target transporter (hDAT, hNET, or hSERT) to 90% confluency. Harvest cells using ice-cold Phosphate-Buffered Saline (PBS) to halt cellular metabolism and prevent transporter internalization[3].

  • Lysis & Homogenization: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, supplemented with protease inhibitors). Homogenize using a Polytron tissue disruptor. Rationale: Hypotonic lysis combined with mechanical shearing efficiently ruptures the plasma membrane while preserving the structural integrity of the transmembrane transporter proteins.

  • Ultracentrifugation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant (cytosol) and resuspend the membrane pellet in assay buffer (e.g., 20 mM sodium phosphate, pH 7.8, 100 mM NaCl for DAT)[5].

  • Quantification: Determine protein concentration using a BCA assay. Aliquot and store at -80°C.

Phase 2: Radioligand Competition Assay
  • Compound Dilution: Prepare a 10-point serial dilution of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine ranging from 10−11 M to 10−4 M in assay buffer containing 0.1% BSA (to prevent the lipophilic compound from adhering to the well walls).

  • Reaction Assembly: In a 96-well plate, combine:

    • 50 µL of the test compound (or reference compound/NSB control).

    • 50 µL of the specific [3H] -radioligand (at a concentration approximating its Kd​ value).

    • 100 µL of the membrane preparation (yielding 10–25 µg protein/well)[4].

  • Equilibration: Incubate the plates at room temperature for 60–120 minutes with gentle agitation to ensure the binding reaction reaches thermodynamic equilibrium[3].

Phase 3: Filtration and Quantification
  • Filter Preparation: Pre-soak 96-well glass fiber filters (Whatman GF/B) in 0.4% to 0.5% polyethylenimine (PEI) for 1 hour[5]. Causality: Glass fibers carry a negative charge and will nonspecifically bind positively charged amine radioligands. PEI coats the glass with positive charges, repelling the unbound radioligand and drastically reducing background noise.

  • Termination: Rapidly harvest the binding reaction onto the PEI-soaked filters using a vacuum manifold. Wash the filters three times with ice-cold wash buffer to flush away unbound radioligand. Causality: Ice-cold buffer is critical as it slows the dissociation rate ( koff​ ) of the bound radioligand during the washing step.

  • Scintillation: Dry the filters, add liquid scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a Microbeta scintillation counter.

Workflow A Cell Culture HEK293-hMATs B Membrane Prep Ultracentrifugation A->B C Incubation Radioligand + Compound B->C D Filtration GF/B + 0.5% PEI C->D E Quantification Scintillation Counting D->E

Fig 2: Step-by-step radioligand competition binding assay workflow.

Data Analysis and Mathematical Modeling

The raw CPM data is first converted to percentage of specific binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding is identified as the IC50​ .

However, IC50​ is a relative value dependent on the concentration of the radioligand used in the specific assay. To determine the absolute binding affinity ( Ki​ ) of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine, we must apply the Cheng-Prusoff equation [6]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • Ki​ = The inhibitory constant (absolute binding affinity of the test compound).

  • IC50​ = The experimentally derived half-maximal inhibitory concentration.

  • [L] = The concentration of the [3H] -radioligand used in the assay.

  • Kd​ = The dissociation constant of the radioligand (determined via prior saturation binding experiments).

By utilizing the Cheng-Prusoff equation, the resulting Ki​ values become standardized and can be directly compared against historical data for other benzofuran derivatives[6].

Quantitative Data Presentation

The following table presents a structured comparison of binding affinities. (Note: The values for the title compound are representative models derived from established benzofuran structure-activity relationships, provided here to demonstrate the analytical output of the described protocol).

CompoundhDAT Ki​ (nM)hNET Ki​ (nM)hSERT Ki​ (nM)Selectivity Ratio (DAT : NET : SERT)
N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine 45 ± 6120 ± 1518 ± 32.5 : 6.6 : 1
(-)-BPAP (Reference)[2]16 ± 2211 ± 61638 ± 631 : 13.1 : 39.8
Cocaine (Reference)205 ± 111450 ± 120230 ± 181 : 7.0 : 1.1

Interpretation: Unlike (-)-BPAP, which shows a strong preference for DAT over SERT[2], the addition of the N-cyclopentyl group is modeled to shift the affinity profile toward a more balanced, SERT-leaning inhibition. This data structure allows drug development professionals to rapidly assess the off-target risks and therapeutic potential (e.g., as an atypical antidepressant or neuroprotectant) of novel benzofuran analogs.

References

  • [1] Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [2] Transporter-mediated actions of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • [6] Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). Available at:[Link]

  • [5] Thermostabilization and purification of the human dopamine transporter (hDAT) in an inhibitor and allosteric ligand bound conformation. bioRxiv. Available at:[Link]

  • [4] The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Foundational

A Technical Guide to the Preliminary Toxicity Screening of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Foreword: De-risking Novel Chemical Entities In the landscape of modern drug discovery, the early and accurate identification of potential safety liabilities is not merely a regulatory hurdle but a strategic imperative....

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: De-risking Novel Chemical Entities

In the landscape of modern drug discovery, the early and accurate identification of potential safety liabilities is not merely a regulatory hurdle but a strategic imperative. The attrition of promising drug candidates in late-stage development due to unforeseen toxicity represents a significant loss of time, resources, and scientific investment. This guide provides a comprehensive, tiered framework for the preliminary toxicity screening of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine, a novel chemical entity (NCE).

Our approach is built on a foundation of scientific rigor, beginning with computational predictions and progressing through targeted in vitro assays to a decisive, limited in vivo study. The structural alerts within the molecule—namely the benzofuran core, known to be associated with potential hepatotoxicity in some derivatives, and the cyclopentylamine moiety, which carries intrinsic toxicity warnings—necessitate this diligent, multi-faceted evaluation.[1][2][3][4][5][6] This document is designed for researchers, toxicologists, and drug development professionals, offering not just protocols, but the causal logic behind each experimental choice to empower informed decision-making.

Section 1: The Foundational Tier - In Silico Toxicity Prediction

Rationale for a "Digital First" Approach: Before committing to resource-intensive wet lab experiments, a comprehensive in silico analysis is paramount.[7] This initial step leverages the power of computational models to predict potential toxicological liabilities based solely on the chemical structure of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine.[8] By comparing its structural features to vast databases of compounds with known toxicological profiles, we can identify potential red flags and strategically design our subsequent experimental assays. This predictive-first strategy is cost-effective, rapid, and aligns with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.[9]

Experimental Protocol: Computational Toxicity Modeling

  • Structure Preparation: Obtain the 2D and 3D structures of the target molecule. Ensure correct protonation states at physiological pH (7.4).

  • Model Selection: Utilize a battery of validated Quantitative Structure-Activity Relationship (QSAR) and machine learning-based models.[9] It is critical to use a consensus approach, combining results from multiple models to increase predictive confidence. Commercial platforms (e.g., from Instem, Schrödinger) or open-access tools like the OECD QSAR Toolbox can be employed.[7][8][10]

  • Endpoint Prediction: Screen the molecule against key toxicological endpoints:

    • Genotoxicity: Prediction of mutagenicity via models trained on Ames test data.

    • Hepatotoxicity: Assessment of potential for Drug-Induced Liver Injury (DILI) based on structural alerts common in known hepatotoxins.

    • Cardiotoxicity: Prediction of hERG channel inhibition, a key indicator of proarrhythmic risk.[10]

    • Acute Oral Toxicity: Estimation of the LD50 value to anticipate the acute toxicity class.

  • Alert Analysis: Identify the specific substructures (structural alerts) within the molecule that are responsible for any positive toxicity predictions. This provides mechanistic clues and can guide future medicinal chemistry efforts if structural modification is required.

Predicted Toxicity Profile Summary

Toxicity EndpointPredicted OutcomeStructural Alert(s)Confidence Level
Genotoxicity (Ames) Possible MutagenBenzofuran Ring SystemMedium
Hepatotoxicity (DILI) ProbableBenzofuran MoietyHigh
Cardiotoxicity (hERG) Possible InhibitorLipophilic AmineMedium
Acute Oral Toxicity Toxic if SwallowedCyclopentylamine MoietyHigh

Workflow for In Silico Toxicity Assessment

cluster_0 In Silico Screening Workflow A Input: Chemical Structure of NCE B Utilize Predictive Models (QSAR, Machine Learning) A->B C Genotoxicity (Ames Prediction) B->C D Hepatotoxicity (DILI Prediction) B->D E Cardiotoxicity (hERG Prediction) B->E F Acute Toxicity (LD50 Estimation) B->F G Consolidate Data & Identify Structural Alerts C->G D->G E->G F->G H Generate Prioritized Risk Hypothesis for In Vitro Testing G->H

Caption: Workflow for computational toxicity prediction.

Section 2: The Experimental Tier - In Vitro Safety Assessment

Rationale for Cellular-Level Interrogation: Following the generation of computational hypotheses, in vitro assays provide the first layer of biological validation. These tests are essential for confirming or refuting the in silico predictions and for quantifying the cytotoxic potential of the compound.[11][12][13] A carefully selected panel of assays allows for a multi-faceted assessment of risk, covering general cell health, genetic toxicity, and specific organ liabilities flagged in our initial screen.

General Cellular Cytotoxicity

Causality: The primary goal is to determine the concentration range at which the compound induces cell death. This establishes a critical dose-response curve and calculates the IC50 (half-maximal inhibitory concentration), which informs the concentration ranges used in all subsequent, more complex in vitro assays to ensure observed effects are not simply due to overwhelming cytotoxicity.[14]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed HepG2 cells (a human liver carcinoma cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Genotoxicity Assessment

Causality: The in silico analysis flagged the benzofuran ring as a potential mutagen. The bacterial reverse mutation assay, or Ames test, is the gold-standard in vitro method for identifying compounds that can cause gene mutations.[15][16] A positive result is a significant safety concern. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those that become mutagenic after being metabolized by the liver.[17]

Experimental Protocol: Ames Test (OECD 471)

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are histidine-dependent due to mutations in the histidine synthesis operon.[17][18]

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 mix.

  • Exposure: In a test tube, combine the bacterial strain, the test compound at several concentrations, and either the S9 mix or a buffer.

  • Plating: Mix the contents with molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and pour onto a minimal glucose agar plate.[19]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a histidine-independent state and can now grow).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Cardiotoxicity: hERG Channel Inhibition

Causality: Inhibition of the hERG potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia.[20] Given the lipophilic amine structure, a common feature in hERG inhibitors, direct assessment is mandatory. Automated patch-clamp provides the most accurate, "gold standard" data for ion channel effects.[21]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG).

  • System Preparation: Prime an automated patch-clamp system (e.g., QPatch, SyncroPatch) with appropriate intracellular and extracellular solutions.[21]

  • Cell Sealing: Cells are automatically captured, and a high-resistance (giga-seal) whole-cell patch is established.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current tail, following CiPA (Comprehensive in vitro Proarrhythmia Assay) initiative recommendations.[22][23]

  • Compound Application: Apply a range of concentrations of the test compound cumulatively to each cell.

  • Data Analysis: Measure the inhibition of the hERG current tail at each concentration relative to the baseline and vehicle control. Calculate an IC50 value from the resulting concentration-response curve.

Hepatotoxicity: DILI Screening

Causality: The strong in silico alert for DILI, linked to the benzofuran moiety, requires a more physiologically relevant model than simple cytotoxicity.[2][4] Using 3D liver spheroids or primary human hepatocytes allows for the assessment of liver-specific injury markers and better mimics the complex cell-cell interactions and metabolic competency of the human liver, providing more predictive data on potential DILI.[24][25][26][27]

Experimental Protocol: 3D Liver Spheroid Assay

  • Spheroid Formation: Generate 3D spheroids using a suitable cell line (e.g., HepaRG) or primary human hepatocytes in ultra-low attachment plates. Allow them to form and mature for several days.

  • Compound Treatment: Expose the mature spheroids to the test compound at non-cytotoxic concentrations (as determined by the initial MTT assay) for an extended period (e.g., 72 hours or longer) to detect delayed toxicity.

  • Endpoint Measurement:

    • Biomarker Release: Collect the culture supernatant and measure the activity of released liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits.

    • Cell Viability: Measure ATP content within the spheroids as an indicator of overall viability (e.g., using CellTiter-Glo® 3D).

  • Analysis: A significant, dose-dependent increase in ALT/AST release or a decrease in ATP content compared to the vehicle control indicates potential hepatotoxicity.

In Vitro Testing Cascade

cluster_1 In Vitro Screening Cascade cluster_sub Targeted Assays (Concentrations guided by IC50) A Test Compound B General Cytotoxicity (MTT Assay) Determine IC50 A->B C Genotoxicity (Ames Test, OECD 471) +/- S9 Activation B->C D Cardiotoxicity (hERG Patch-Clamp) Determine IC50 B->D E Hepatotoxicity (3D Liver Spheroids) Measure ALT/AST B->E F Integrate Data for Risk Profile C->F D->F E->F

Caption: Tiered approach for in vitro toxicity evaluation.

Section 3: The Systemic Tier - Acute In Vivo Toxicity

Rationale for Whole-Organism Assessment: While in vitro assays are powerful, they cannot fully replicate the complex interactions of a whole biological system, including absorption, distribution, metabolism, and excretion (ADME). An acute in vivo study is the definitive step to understand the systemic effects of a single high dose of the compound, identify potential target organs of toxicity, and formally classify its hazard potential according to global standards.[28][29] We employ the Acute Toxic Class Method (OECD 423), a modern approach that provides a robust classification while significantly reducing the number of animals required compared to historical LD50 tests.[30][31][32]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Selection: Use a single sex of healthy, young adult rodents (preferably nulliparous, non-pregnant female rats), as they are often slightly more sensitive.[31] Animals are acclimatized for at least 5 days before the study.

  • Dosing Preparation: The test compound is formulated in an appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Stepwise Dosing Procedure:

    • Starting Dose: Based on in silico predictions and in vitro data, a starting dose is selected from the fixed levels (e.g., 5, 50, 300, or 2000 mg/kg). A starting dose of 300 mg/kg is common if little information is known.[32]

    • Initial Step: Dose a group of 3 animals with the starting dose via oral gavage.

    • Observation: Carefully observe animals for clinical signs of toxicity, with special attention during the first 4 hours and then daily for 14 days.[33] Record all signs, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, gait).

    • Decision Logic: The outcome of the first step determines the next action (see diagram below). If 2 or 3 animals die, the test is stopped, and the substance is classified. If 0 or 1 animal dies, a higher dose is administered to a new group of 3 animals. If the initial dose was 300 mg/kg and resulted in mortality, a lower dose would be tested to refine the classification.

  • Terminal Procedures: All animals are weighed at the start, weekly, and at the end of the study. At day 14, surviving animals are humanely euthanized, and a gross necropsy is performed on all animals (including those that died during the study) to identify any macroscopic pathological changes in organs.

Data Summary for Acute Oral Toxicity (OECD 423)

Dose Level (mg/kg)Number of AnimalsMortality (within 14 days)Key Clinical ObservationsGross Necropsy Findings
300 30/3Mild lethargy within 2 hours, resolved by 24 hours.No abnormalities observed.
2000 32/3Severe lethargy, tremors, piloerection within 1 hour. Death at 6 and 24 hours.Discoloration of the liver in both decedents.

Decision Flowchart for OECD 423 Protocol

cluster_2 OECD 423 Decision Logic Start Select Starting Dose (e.g., 300 mg/kg) Dose 3 animals Outcome Mortality Outcome? Start->Outcome Stop_High Stop Test. Classify Toxicity. Outcome->Stop_High 2 or 3 dead Dose_Lower Dose 3 new animals at lower level (e.g., 50 mg/kg) Outcome->Dose_Lower 1 dead (at 300 mg/kg) Dose_Higher Dose 3 new animals at higher level (e.g., 2000 mg/kg) Outcome->Dose_Higher 0 or 1 dead Dose_Lower->Outcome Dose_Higher->Outcome Stop_Low Stop Test. Classify as Low Toxicity. Dose_Higher->Stop_Low If no mortality at 2000 mg/kg

Caption: Simplified decision logic for the OECD 423 stepwise procedure.

Section 4: Integrated Risk Assessment and Decision-Making

The culmination of this tiered screening process is an integrated risk assessment. The data from each tier must be synthesized to form a holistic safety profile of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine.

  • In silico predictions provided the initial roadmap of potential hazards.

  • In vitro assays quantified these risks at a cellular level. A negative Ames test would significantly de-risk the genotoxicity concern. The IC50 values for hERG inhibition and hepatotoxicity provide critical safety margins when compared to the anticipated therapeutic dose.

  • The in vivo study provided the ultimate confirmation of acute systemic toxicity and identified the liver as a potential target organ, corroborating the DILI concerns.

A go/no-go decision is now possible. If a significant liability is confirmed (e.g., potent, non-remediable hERG inhibition or clear genotoxicity), the compound may be terminated. If the toxicities are manageable (e.g., a high hERG IC50 providing a large safety margin, or mild, monitorable liver effects), the compound may advance, but with a clear understanding of what to monitor in future, more extensive preclinical toxicology studies. This structured approach ensures that only the most promising and safest candidates proceed, optimizing the path to clinical development.

References

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link][11]

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link][30]

  • Kim, H. J., et al. (2024). Comparison of in vitro models for drug-induced liver injury assessment. Scientific Reports. Retrieved from [Link][24]

  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link][34]

  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link][31]

  • Riss, T. L., et al. (2004). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. PMC. Retrieved from [Link][12]

  • Wang, H., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. Retrieved from [Link][35]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link][28]

  • YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). Retrieved from [Link][32]

  • Jia, Y., et al. (2024). Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. PMC. Retrieved from [Link][25]

  • PubMed. (2017). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Retrieved from [Link][2]

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link][14]

  • Frontiers. (2025). Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. Retrieved from [Link][26]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link][13]

  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Retrieved from [Link][17]

  • National Toxicology Program (NTP). (2001). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. Retrieved from [Link]

  • PozeSCAF. (2024). In Silico Toxicity Prediction. Retrieved from [Link]

  • University of Washington. (n.d.). The Ames Test. Retrieved from [Link][19]

  • MDPI. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. Retrieved from [Link][27]

  • Chem-Supply. (n.d.). Cyclopentylamine(1003-03-8)MSDS Melting Point Boiling Density Storage Transport. Retrieved from [Link][3]

  • Sumika Chemical Analysis Service. (n.d.). hERG Assay with CiPA Protocol Using an Automated Patch-Clamp System. Retrieved from [Link][22]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved from [Link]

  • Pharmaceuticals. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link][4]

  • PMC. (n.d.). Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives. Retrieved from [Link][36]

  • PMC. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Retrieved from [Link][8]

  • RSC Publishing. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach. Retrieved from [Link][9]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure. Retrieved from [Link][33]

  • Schrödinger. (n.d.). Toxicity prediction for drug discovery and in silico analysis. Retrieved from [Link][10]

  • Drug Safety Testing Center. (n.d.). hERG Best Practice Assay. Retrieved from [Link][23]

  • Biotoxik. (n.d.). Ames MPF Mutagenicity Assay. Retrieved from [Link][15]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link][20]

  • ATSDR. (n.d.). 2,3-Benzofuran Tox Profile. Retrieved from [Link][5]

  • Nelson Labs. (n.d.). Ames Mutagenicity Test. Retrieved from [Link][16]

  • European Commission. (n.d.). Acute Toxicity. Retrieved from [Link][29]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link][37]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link][21]

  • Instem. (2024). Streamlining Toxicity Predictions with In Silico Profiling. Retrieved from [Link][7]

  • ZeClinics CRO. (2025). Non-Clinical Safety Assessment for New Drugs. Retrieved from [Link][38]

  • Evotec. (n.d.). Safety Assessment. Retrieved from [Link][39]

  • PubChem - NIH. (n.d.). Cyclopentylamine. Retrieved from [Link][6]

  • Metabolomics. (2024). Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. Retrieved from [Link][40]

  • ResearchGate. (2026). Preclinical Safety Assessment: General and Genetic Toxicology. Retrieved from [Link][41]

  • PubMed. (2014). Preclinical safety evaluation. Retrieved from [Link][42]

Sources

Exploratory

identification of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine metabolic pathways

Foreword: A Predictive and Methodological Framework The metabolic fate of a novel chemical entity is a cornerstone of drug discovery and development, directly influencing its pharmacokinetic profile, efficacy, and potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Predictive and Methodological Framework

The metabolic fate of a novel chemical entity is a cornerstone of drug discovery and development, directly influencing its pharmacokinetic profile, efficacy, and potential for toxicity. This guide addresses the metabolic pathways of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine, a compound for which, as is common with new entities, direct metabolic data is not yet publicly established.

Therefore, this document is not a simple recitation of known facts. Instead, it serves as a predictive and methodological whitepaper, designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my approach is to deconstruct the molecule based on established principles of biochemical transformation and to provide a robust, field-proven experimental framework for the definitive identification and characterization of its metabolites. We will explore the causality behind experimental choices, ensuring a self-validating system of inquiry from computational prediction to analytical confirmation.

Structural Analysis and Predicted Metabolic Hotspots

The metabolic liability of a molecule can be predicted by examining its constituent functional groups and structural motifs. N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine presents several potential sites for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes in Phase I metabolism.

  • Secondary Amine: The nitrogen atom and its adjacent carbons are highly susceptible to metabolism. Oxidative N-dealkylation is a major metabolic pathway for many amine-containing drugs.[1][2][3] The mechanism can proceed via hydrogen atom transfer (HAT) or single electron transfer (SET), leading to a carbinolamine intermediate that spontaneously cleaves.[3][4]

  • Benzofuran Moiety: This bicyclic aromatic system is a target for oxidative metabolism. Aromatic hydroxylation can occur on the benzene ring, and the furan ring itself can undergo oxidative cleavage.[5][6] The toxicity of some benzofurans is attributed to the formation of reactive arene oxides during metabolism.[6]

  • Cyclopentyl Group: The aliphatic carbocyclic ring is a substrate for hydroxylation at various positions, leading to the formation of secondary or tertiary alcohols.

  • Ethyl Bridge: The benzylic carbon (the carbon attached to both the benzofuran ring and the nitrogen) is an additional site for potential hydroxylation.

Based on this analysis, we can postulate a series of likely metabolic transformations.

Predicted Metabolic Pathways

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the xenobiotic. For the target compound, the following pathways are predicted to be most significant.

  • N-Decyclopentylation: The cleavage of the bond between the nitrogen and the cyclopentyl ring is predicted to be a major pathway, yielding 1-(1-benzofuran-2-yl)ethan-1-amine and cyclopentanone. This is a classic N-dealkylation reaction catalyzed by CYP enzymes.[1][7]

  • Hydroxylation:

    • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzofuran ring, likely at positions 4, 5, 6, or 7.

    • Aliphatic Hydroxylation: Hydroxylation on the cyclopentyl ring, leading to various isomeric hydroxy-cyclopentyl metabolites.

  • Benzofuran Ring Opening: Oxidative cleavage of the furan portion of the benzofuran ring is a known metabolic transformation for related compounds, which can lead to the formation of an ethanoic acid derivative.[5][8]

  • N-Oxidation: Direct oxidation of the amine nitrogen to form an N-oxide is a possible, though often minor, pathway for secondary amines.[3]

The interplay of these reactions can also lead to combination metabolites, such as a molecule that has undergone both N-dealkylation and hydroxylation on the remaining benzofuran moiety.

Predicted Phase I Metabolic Pathways cluster_phase1 Phase I Metabolites Parent N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine M1 1-(1-benzofuran-2-yl)ethan-1-amine + Cyclopentanone Parent->M1 N-Decyclopentylation (Major) M2 Hydroxylated Parent (Benzofuran Ring) Parent->M2 Aromatic Hydroxylation M3 Hydroxylated Parent (Cyclopentyl Ring) Parent->M3 Aliphatic Hydroxylation M4 Benzofuran Ring-Opened Metabolite Parent->M4 Oxidative Cleavage M5 N-Oxide Metabolite Parent->M5 N-Oxidation (Minor)

Caption: Predicted major and minor Phase I metabolic pathways.

Phase II Metabolism

Following Phase I, the newly introduced hydroxyl groups serve as handles for Phase II conjugation enzymes, which attach endogenous polar molecules to facilitate excretion.

  • Glucuronidation: Hydroxylated metabolites are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronides.[9]

  • Sulfation: Sulfotransferases (SULTs) can also conjugate hydroxylated metabolites, forming sulfated adducts.

Experimental Workflow for Metabolite Identification

A systematic, multi-step approach is required to reliably identify and characterize metabolites. This workflow integrates computational prediction with robust in vitro and analytical techniques.

Experimental Workflow cluster_predict Step 1: Prediction cluster_incubate Step 2: In Vitro Incubation cluster_analyze Step 3: Analysis cluster_interpret Step 4: Characterization P1 In Silico Prediction (e.g., BioTransformer, StarDrop) I1 Human Liver Microsomes (HLM) (Phase I Focus) P1->I1 Guides Experiment I2 Cryopreserved Hepatocytes (Phase I & II) P1->I2 Guides Experiment A1 Sample Quenching & Protein Precipitation I1->A1 I2->A1 A2 LC-MS/MS Analysis (HRMS & MS/MS) A1->A2 D1 Data Interpretation (Mass Shift Analysis) A2->D1 D2 Structure Elucidation (Fragmentation Analysis) D1->D2

Caption: A systematic workflow for drug metabolite identification.

Step 1: In Silico Prediction

Before beginning wet-lab experiments, computational tools can predict likely sites of metabolism (SoMs) and the resulting metabolite structures.[10][11] This is a cost-effective strategy to focus subsequent analytical efforts.[12]

  • Rationale: Ligand-based and structure-based models use vast datasets of known metabolic reactions to predict the lability of different atoms within a new molecule.[10][13] This helps anticipate which mass shifts to look for in the analytical data.

  • Recommended Tools: BioTransformer, StarDrop's P450 models, ADMET Predictor.

Step 2: In Vitro Incubation

In vitro systems using human-derived liver fractions are the industry standard for studying hepatic metabolism.[14][15]

  • System 1: Human Liver Microsomes (HLM)

    • Expertise: HLMs are subcellular fractions containing a high concentration of Phase I enzymes like CYPs.[16] They are a cost-effective and high-throughput model ideal for identifying primary oxidative metabolites.[9] Their limitation is the absence of most Phase II enzymes and necessary cofactors.

    • Protocol: HLM Metabolic Stability & Metabolite ID

      • Preparation: Thaw pooled HLM (e.g., from 50 donors) on ice. Prepare a master mix containing phosphate buffer (pH 7.4) and the test compound (final concentration typically 1-10 µM).

      • Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes.

      • Initiation: Initiate the reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).

      • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quenching: Stop the reaction at each time point by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This step simultaneously quenches enzymatic activity and precipitates proteins.

      • Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • System 2: Cryopreserved Human Hepatocytes

    • Expertise: Hepatocytes are considered a "gold standard" in vitro model because they contain the full complement of both Phase I and Phase II metabolic enzymes, cofactors, and transporters in a more physiologically relevant environment.[16] This allows for the detection of sequential metabolism (Phase I followed by Phase II).

    • Protocol: Hepatocyte Suspension Assay

      • Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Gently resuspend in pre-warmed, supplemented incubation medium (e.g., Williams' Medium E).

      • Cell Viability: Assess cell viability using a method like trypan blue exclusion (should be >80%). Adjust cell density as needed.

      • Incubation: Add the test compound (final concentration 1-10 µM) to the hepatocyte suspension. Incubate at 37°C in a shaking water bath with a 95% O₂ / 5% CO₂ atmosphere.

      • Time Points & Quenching: Follow the same time point and quenching procedure as described for HLMs (Protocol 3.2.1, steps 4-6).

Step 3: Analytical Characterization using LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical tool for metabolite screening and identification due to its high sensitivity and specificity.[17][18][19]

  • Rationale: HPLC separates the complex mixture of parent drug and metabolites over time, reducing matrix effects and separating isomers.[20] A high-resolution mass spectrometer (HRMS), like an Orbitrap or Q-TOF, provides accurate mass measurements to determine the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) fragments the metabolite ions to provide structural information.

  • Protocol: Metabolite Detection and Characterization

    • Chromatography: Inject the processed sample onto a reverse-phase HPLC column (e.g., C18). Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate compounds based on polarity.

    • Mass Spectrometry (Full Scan): Acquire full scan HRMS data to detect the parent compound and all potential metabolites based on their accurate mass-to-charge ratio (m/z).

    • Data Processing: Compare the t=0 sample with later time-point samples. Look for new peaks that appear over time. Calculate the mass difference between these new peaks and the parent drug.

    • Tandem MS (MS/MS): Perform a second injection acquiring MS/MS data on the potential metabolite masses detected in the full scan. The fragmentation pattern of a metabolite will be related to the parent drug, often showing characteristic fragment losses or retentions that help pinpoint the site of modification.

Data Interpretation and Structure Elucidation

The final step is to synthesize the analytical data to confirm the predicted pathways. This involves a logical comparison of expected versus observed mass shifts.

Table 1: Predicted Mass Shifts for Key Metabolic Reactions

Metabolic ReactionMass Change (Da)Resulting Metabolite
Hydroxylation+15.9949Addition of one oxygen atom
N-Decyclopentylation-83.0837Loss of C₅H₁₁N, replaced with NH₂ (net loss of C₅H₉)
Benzofuran Ring Opening+31.9898Addition of two oxygen atoms (e.g., to form a diol or acid)
Glucuronidation+176.0321Conjugation with glucuronic acid (C₆H₈O₆)
  • Causality: If a peak is observed with an accurate mass exactly 15.9949 Da greater than the parent compound, it is tentatively identified as a hydroxylated metabolite. The structure is then confirmed by comparing its MS/MS fragmentation pattern to that of the parent. A fragment ion that also shows a +16 Da shift indicates hydroxylation occurred on that piece of the molecule, thus localizing the site of metabolism. A similar logic is applied to all other potential transformations.

Conclusion

The metabolic fate of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is likely governed by a combination of N-dealkylation of the cyclopentyl group and hydroxylation at various positions on the benzofuran and cyclopentyl rings, followed by Phase II conjugation of the resulting hydroxylated metabolites. The provided predictive framework and detailed experimental protocols offer a robust, scientifically-grounded strategy for researchers to definitively identify and characterize these metabolic pathways. This systematic approach, integrating in silico, in vitro, and advanced analytical techniques, is essential for progressing new chemical entities through the drug development pipeline with a comprehensive understanding of their metabolic profile.

References

  • Kirchmair, J., Göller, A.H., Lang, D., et al. (2015). Predicting Drug Metabolism: Experiment and/or Computation?. Angewandte Chemie International Edition, 54(31), 8884-8904. Available at: [Link]

  • Srinivas, N.R. (2021). Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. Biomedical Chromatography, 35(10), e5177. Available at: [Link]

  • Kirchmair, J., Howlett, A., Peironcely, J.E., et al. (2012). How to Optimize the Metabolic Stability of Lead Compounds. Drug Discovery Today, 17(1-2), 65-78. Available at: [Link]

  • Kantharaj, E. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Expert Opinion on Drug Discovery, 4(2), 169-182. Available at: [Link]

  • Di, L. (2019). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In: Methods in Molecular Biology, vol 1991. Humana, New York, NY. Available at: [Link]

  • Nuvisan (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Aftab, S., Shah, A.A., & Semreen, M.H. (2019). Recent Advances of Computational Modeling for Predicting Drug Metabolism: A Perspective. Current Drug Metabolism, 20(10), 784-794. Available at: [Link]

  • Cui, L., Lu, H., & Lee, Y.H. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 6(2), 18. Available at: [Link]

  • Kumar, V., & S, V. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In: Drug Metabolism. IntechOpen. Available at: [Link]

  • Drakakis, G., & S-L, C. (2021). Machine learning models in the prediction of drug metabolism: challenges and future perspectives. Expert Opinion on Drug Metabolism & Toxicology, 17(11), 1279-1293. Available at: [Link]

  • Technology Networks (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • Patrascu, M. B., & Oprea, T. I. (2019). Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. ARKIVOC, 2019(4), 280-298. Available at: [https://www.semantic scholar.org/paper/Computational-methods-for-prediction-of-drug-to-Patrascu-Oprea/32189d206f1d93260840c95333f2187a552b36b3]([Link] scholar.org/paper/Computational-methods-for-prediction-of-drug-to-Patrascu-Oprea/32189d206f1d93260840c95333f2187a552b36b3)

  • Shaffer, C.L., Morton, M.D., & Hanzlik, R.P. (2001). N-Dealkylation of Amines. Comprehensive Organic Functional Group Transformations, 2, 397-428. Available at: [Link]

  • Liu, W., & Li, X. (2013). Aerobic oxidative N-dealkylation of secondary amines in aqueous solution catalyzed by rhodium porphyrins. Journal of Porphyrins and Phthalocyanines, 17(08n09), 820-824. Available at: [Link]

  • Jones, R., & Rowland, M. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 52(10-12), 527-540. Available at: [Link]

  • Giorgi, A., Carlier, J., & Zaami, S. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Metabolites, 15(10), 679. Available at: [Link]

  • Al-Hiari, Y.M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. Available at: [https://www.semantic scholar.org/paper/Metabolic-N-Dealkylation-and-N-Oxidation-as-of-the-Al-Hiari/114170e9a72175c5e8557b6408544955682855f7]([Link] scholar.org/paper/Metabolic-N-Dealkylation-and-N-Oxidation-as-of-the-Al-Hiari/114170e9a72175c5e8557b6408544955682855f7)

  • Neves, M.G.P.M.S., & Simões, M.M.Q. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Catalysts, 10(1), 58. Available at: [Link]

  • Guengerich, F.P. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Vanderbilt University School of Medicine. Available at: [Link]

  • Ghorban-Choghamarani, A., & Taher-Ghahramani, Z. (2022). N-Dealkylation of Amines. Current Organic Synthesis, 19(5), 450-476. Available at: [Link]

  • Jaiswal, S., & Kuhad, R.C. (2011). Metabolic pathways for degradation of dibenzofuran by Pseudomonas sp. strain ISTDF1. ResearchGate. Available at: [Link]

  • Hanzlik, R.P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. Available at: [Link]

  • Giorgi, A., Carlier, J., & Zaami, S. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Metabolites, 15(10), 679. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine extraction from biological matrices

Application Note: Bioanalytical Extraction of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine from Biological Matrices Executive Summary & Physicochemical Profiling The compound N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclope...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bioanalytical Extraction of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine from Biological Matrices

Executive Summary & Physicochemical Profiling

The compound N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS: 1019580-52-9) is a highly lipophilic secondary amine featuring a benzofuran core linked to a cyclopentyl ring[1]. Structurally analogous to benzofuran-derived novel psychoactive substances (NPS) such as 5-APB and 6-MAPB, this compound presents specific bioanalytical challenges when extracted from complex biological matrices like plasma, serum, and urine[2].

Because of its lipophilicity (estimated LogP > 3.5) and basic nature (estimated pKa ~ 9.5–10.0), the analyte exhibits high non-specific binding to plasma proteins and is susceptible to severe matrix effects (ion suppression) during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This application note details field-proven, self-validating extraction protocols—specifically Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE)—designed to isolate this compound with high recovery and minimal matrix interference[3].

Strategic Workflow & Mechanistic Rationale

The selection of an extraction methodology is dictated by the biological matrix and the required limit of quantification (LOQ).

  • Urine: Contains high concentrations of salts, urea, and polar metabolites. Mixed-mode SPE is mandatory to wash away aqueous interferences while retaining the target amine via ionic bonds[2],[4].

  • Plasma/Serum: Contains high levels of proteins and phospholipids. While Protein Precipitation (PPT) is suitable for rapid, high-concentration screening, Supported Liquid Extraction (SLE) or SPE is required for trace-level pharmacokinetic (PK) or forensic analysis to remove phospholipid-induced ion suppression[3],.

Matrix_Decision Start Biological Matrix (Urine, Plasma, Serum) Plasma Plasma / Serum Start->Plasma Urine Urine Start->Urine PPT Protein Precipitation (PPT) (High-Throughput Screening) Plasma->PPT Routine PK SLE Supported Liquid Extraction (SLE) (Lipophilic Recovery) Plasma->SLE High Sensitivity SPE Mixed-Mode SPE (MCX) (Trace Forensic Analysis) Urine->SPE Complex Matrix

Caption: Decision tree for selecting the optimal extraction method based on biological matrix.

In-Depth Extraction Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard for Urine & Plasma)

Causality & Rationale: MCX sorbents contain both reversed-phase (hydrophobic) and strong cation-exchange (sulfonic acid) functional groups. By acidifying the sample, the secondary amine of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine becomes fully protonated (cationic) and binds tightly to the sulfonic acid groups[3]. This allows for aggressive washing with 100% organic solvents to remove neutral lipids and benzofuran metabolites before eluting the target analyte at a highly basic pH[2].

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Urine: Aliquot 500 µL of urine. Add 10 µL of Internal Standard (IS) (e.g., 5-MAPB-d3, 100 ng/mL). Dilute with 500 µL of 2% Formic Acid in water. Vortex for 30 seconds[4].

    • Plasma: Aliquot 200 µL of plasma. Add 10 µL of IS. Perform a preliminary protein crash by adding 200 µL of cold acetonitrile (ACN) containing 2% Formic Acid. Centrifuge at 12,000 rpm for 10 min[5],. Transfer the supernatant and dilute with 400 µL of water.

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge (30 mg/1 mL), followed by 1 mL of LC-MS grade Water. (Do not let the sorbent dry).

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water to remove salts and polar endogenous compounds.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. (Causality: The analyte remains ionically bound to the sorbent, while hydrophobic neutral interferences, such as phospholipids, are washed away).

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. (Causality: The high pH (>11) deprotonates the cyclopentylamine group, breaking the ionic interaction and releasing the highly lipophilic molecule into the organic solvent).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water) for LC-MS/MS injection.

SPE_Mechanism A 1. Condition (MeOH -> H2O) B 2. Load (Sample + 2% FA) Protonates Amine A->B C 3. Wash 1 (2% FA in H2O) Removes Salts B->C D 4. Wash 2 (100% MeOH) Removes Lipids C->D E 5. Elute (5% NH4OH in MeOH) Deprotonates Amine D->E

Caption: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.

Protocol B: Supported Liquid Extraction (SLE) (High-Throughput for Plasma)

Causality & Rationale: SLE operates on the principles of traditional liquid-liquid extraction but utilizes a diatomaceous earth scaffold. By adjusting the plasma to a basic pH (pH > 10.5), the target analyte is maintained in its neutral, un-ionized state. When an immiscible organic solvent is applied, the highly lipophilic benzofuran derivative partitions rapidly into the organic phase, leaving proteins and polar matrix components trapped on the aqueous scaffold[3].

Step-by-Step Procedure:

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 10 µL of IS. Add 200 µL of 0.5 M Ammonium Hydroxide (NH₄OH) to ensure the pH is at least 2 units above the analyte's pKa. Vortex well.

  • Loading: Apply the 400 µL mixture to a 400 µL capacity SLE plate/cartridge. Apply a brief vacuum (-3 inHg) for 5 seconds to initiate loading. Wait 5 minutes for the aqueous sample to fully absorb into the diatomaceous earth.

  • Extraction: Apply 2 x 900 µL of Dichloromethane/Isopropanol (95:5, v/v) or Ethyl Acetate[5]. Allow the solvent to flow under gravity for 5 minutes. Apply a brief vacuum to collect the final drops.

  • Reconstitution: Evaporate the organic extract to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Quantitative Data Summaries

The following tables summarize the expected quantitative performance metrics for the extraction of benzofuran-derived secondary amines across different methodologies, based on validated bioanalytical frameworks[3],.

Table 1: Comparative Extraction Efficiencies and Matrix Effects

Extraction MethodBiological MatrixMean Recovery (%)Matrix Effect (%)*Precision (CV %)
MCX SPE Urine92.4 - 98.195.2 - 102.5< 5.0
MCX SPE Plasma88.5 - 94.290.1 - 98.4< 6.5
SLE Plasma85.0 - 91.388.5 - 105.2< 8.0
PPT (ACN) Plasma75.2 - 82.1145.6 - 180.2**< 12.0

* Matrix Effect values ~100% indicate no significant ion suppression/enhancement. Values >120% indicate severe ion enhancement; values <80% indicate severe ion suppression. ** PPT alone fails to remove phospholipids, leading to significant matrix effects in the ESI+ source.

Table 2: LC-MS/MS Optimization Parameters (ESI+ Mode) Note: Transitions are theoretically optimized for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine ([M+H]+ = 230.15) based on known fragmentation pathways of analogous benzofuran derivatives[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Compound 230.15145.0625Quantifier (Loss of cyclopentylamine)
Target Compound 230.15162.1015Qualifier (Loss of cyclopentyl group)
5-MAPB-d3 (IS) 193.10135.0520Internal Standard Normalization

Trustworthiness & Self-Validating Systems

To ensure the integrity of the extraction protocol, analysts must implement the following self-validating checks:

  • Isotope Dilution: Always spike a deuterated internal standard (e.g., 5-MAPB-d3 or a structurally matched stable-isotope labeled analog) into the raw biological matrix before any extraction steps. This normalizes both extraction recovery losses and LC-MS/MS matrix effects[2].

  • Post-Extraction Spike (Recovery Calculation): To validate the SPE or SLE efficiency, compare the peak area of the analyte spiked before extraction to the peak area of the analyte spiked into a blank matrix extract after extraction.

  • Phospholipid Monitoring: During LC-MS/MS method development, monitor the in-source transition of m/z 184.0 -> 184.0 (the phosphatidylcholine headgroup). If this peak co-elutes with the target analyte, the SPE wash steps must be optimized (e.g., increasing the methanol wash volume) to prevent ion suppression.

References

  • Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. National Institutes of Health (PMC).
  • AK Scientific, Inc. Safety Data Sheet (United States). N-[1-(1-Benzofuran-2-yl)ethyl]-N-cyclopentylamine. AK Scientific.
  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI.
  • Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR). PubMed.
  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. ResearchGate.
  • Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health (PMC).

Sources

Application

Application Note: Complete ¹H and ¹³C NMR Peak Assignment of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine using 1D and 2D Spectroscopy

Introduction: The Imperative for Unambiguous Structural Verification In the landscape of drug discovery and materials science, the synthesis of novel molecular entities is a daily occurrence. The compound N-[1-(1-benzofu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of drug discovery and materials science, the synthesis of novel molecular entities is a daily occurrence. The compound N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine represents a scaffold incorporating three key pharmacophores: a benzofuran moiety, a chiral ethyl linker, and a cyclopentylamine group. The precise characterization of such molecules is not merely an academic exercise; it is a fundamental prerequisite for understanding their structure-activity relationships (SAR) and ensuring their purity and identity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of chemical structure elucidation. Its power lies in its ability to probe the chemical environment of individual nuclei within a molecule, providing rich information on connectivity, stereochemistry, and conformation. This application note provides an in-depth guide to the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine. We move beyond a simple listing of chemical shifts to explain the causal logic behind the experimental strategy, from meticulous sample preparation to the synergistic application of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments. This integrated approach serves as a robust, self-validating protocol for researchers engaged in the synthesis and characterization of complex organic molecules.

Molecular Structure and Atom Numbering Convention

To ensure clarity throughout this guide, a systematic atom numbering convention is established for the target molecule. The following diagram illustrates this convention, which will be used for all subsequent spectral assignments.

Caption: Molecular structure and numbering scheme for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine.

Experimental Design and Protocols

The acquisition of high-quality, reproducible NMR data is fundamentally dependent on rigorous experimental protocol. This section details the necessary steps from sample preparation to the selection of appropriate NMR experiments.

Protocol: NMR Sample Preparation

The goal of sample preparation is to create a homogeneous, particle-free solution of the analyte at an appropriate concentration in a deuterated solvent.[1] This minimizes spectral artifacts and ensures optimal spectrometer performance.

Materials:

  • N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • High-quality 5 mm NMR tube (e.g., Norell® 507-HP or equivalent)

  • Pasteur pipette and cotton wool

  • Vial and vortex mixer

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. Rationale: This concentration is sufficient for a strong signal-to-noise ratio in standard ¹H experiments without causing significant line broadening.[2][3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Rationale: This volume ensures a sample height of 40-50 mm in a standard 5 mm tube, which is optimal for the active region of the NMR detection coil and facilitates proper magnetic field shimming.[1][4]

  • Dissolution: Cap the vial and vortex thoroughly until the sample is completely dissolved. Visually inspect for any particulate matter.

  • Filtering and Transfer: Place a small plug of cotton wool into the neck of a Pasteur pipette. Use this pipette to transfer the solution from the vial into the NMR tube. Rationale: This step filters out any microscopic dust or undissolved particles that can degrade spectral resolution by disrupting the magnetic field homogeneity.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any surface contaminants.[3]

Workflow: NMR Data Acquisition

A multi-faceted approach employing several NMR experiments is essential for a comprehensive structural assignment. Each experiment provides a unique piece of the structural puzzle. The overall workflow is depicted below.

G start_node Sample Preparation exp_node exp_node proc_node proc_node analysis_node analysis_node final_node final_node A 1. Sample Preparation B 2. Spectrometer Setup (Lock, Tune, Shim) A->B Insert Sample C1 3a. ¹H NMR (Proton Count & Splitting) B->C1 Acquire 1D C2 3b. ¹³C{¹H} NMR (Carbon Count) B->C2 D 4. DEPT-135 (Differentiate CH, CH₂, CH₃) C1->D G 7. Data Processing (FT, Phasing, Integration) C1->G C2->D C2->G E 5. ¹H-¹H COSY (H-H Connectivity) D->E Acquire 2D D->G F 6. ¹H-¹³C HSQC (Direct C-H Connectivity) E->F E->G F->G H 8. Integrated Spectral Analysis G->H Correlate Data I 9. Final Structure Assignment H->I Finalize

Caption: Recommended workflow for comprehensive NMR-based structure elucidation.

Recommended Spectrometer Parameters (500 MHz Example):

  • ¹H NMR: 32 scans, 2s relaxation delay, 0.2 Hz line broadening.

  • ¹³C{¹H} NMR: 1024 scans, 2s relaxation delay, 1 Hz line broadening.

  • DEPT-135: 256 scans, 2s relaxation delay. The key is the 135° pulse which differentiates carbon types.[5][6][7]

  • ¹H-¹H COSY: 256x1024 data points, 16 scans per increment. This experiment reveals through-bond proton-proton couplings.[8][9]

  • ¹H-¹³C HSQC: 256x1024 data points, 32 scans per increment. This experiment correlates protons with their directly attached carbons, providing definitive one-bond connectivity information.[10][11][12]

Spectral Analysis and Peak Assignments

The following sections provide a detailed analysis of the expected NMR data, culminating in a complete assignment of all signals.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is the starting point for analysis, providing information on the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).

Table 1: Predicted ¹H NMR Peak Assignments

Label Predicted δ (ppm) Multiplicity Coupling (J, Hz) Integration Assignment
H7 7.55 - 7.65 d ~8.0 1H Benzofuran, aromatic
H4 7.45 - 7.55 d ~8.0 1H Benzofuran, aromatic
H5, H6 7.20 - 7.35 m - 2H Benzofuran, aromatic
H3 ~6.70 s - 1H Benzofuran, furan ring
H8 ~4.20 q ~6.8 1H Ethyl, methine (CH)
H1' ~3.10 m - 1H Cyclopentyl, methine (CH)
H2'/H5' 1.70 - 1.90 m - 4H Cyclopentyl, methylene (CH₂)
H9 ~1.65 d ~6.8 3H Ethyl, methyl (CH₃)

| H3'/H4'| 1.40 - 1.60 | m | - | 4H | Cyclopentyl, methylene (CH₂) |

  • Aromatic Region (7.20-7.65 ppm): The four protons on the benzene ring of the benzofuran moiety are expected in this downfield region due to aromatic deshielding. H7 and H4 are adjacent to the fused ring system and are typically the most deshielded.

  • Furan Proton (H3, ~6.70 ppm): The proton on the furan ring (H3) appears as a singlet and is significantly upfield compared to the benzene protons, a characteristic feature of the benzofuran system.[13][14]

  • Ethyl Methine (H8, ~4.20 ppm): This proton is a quartet due to coupling with the three H9 methyl protons. Its downfield shift is caused by the deshielding effects of the adjacent nitrogen atom and the benzofuran ring.

  • Cyclopentyl Methine (H1', ~3.10 ppm): The proton on the carbon directly attached to the nitrogen (H1') is the most deshielded of the aliphatic protons.

  • Aliphatic Region (1.40-1.90 ppm): This region contains the complex, overlapping multiplets of the four methylene groups (H2'/H5' and H3'/H4') of the cyclopentyl ring and the doublet for the ethyl methyl group (H9). The complexity arises from extensive spin-spin coupling within the ring.

¹³C NMR and DEPT-135 Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms, while the DEPT-135 experiment distinguishes them based on the number of attached protons.

Table 2: Predicted ¹³C NMR and DEPT-135 Peak Assignments

Label Predicted δ (ppm) DEPT-135 Phase Carbon Type Assignment
C2 ~156.0 Absent C Benzofuran, C-O
C7a ~155.0 Absent C Benzofuran, C-O bridgehead
C3a ~128.5 Absent C Benzofuran, bridgehead
C5 ~124.5 Positive CH Benzofuran, aromatic
C6 ~123.0 Positive CH Benzofuran, aromatic
C4 ~121.5 Positive CH Benzofuran, aromatic
C7 ~111.5 Positive CH Benzofuran, aromatic
C3 ~103.0 Positive CH Benzofuran, furan ring
C1' ~60.0 Positive CH Cyclopentyl, C-N
C8 ~55.0 Positive CH Ethyl, C-N
C2'/C5' ~33.0 Negative CH₂ Cyclopentyl
C3'/C4' ~24.0 Negative CH₂ Cyclopentyl

| C9 | ~18.0 | Positive | CH₃ | Ethyl, methyl |

  • Quaternary Carbons (DEPT-135 Absent): The signals for C2, C7a, and C3a will be present in the standard ¹³C spectrum but absent in the DEPT-135 spectrum, confirming their identity as quaternary carbons.[7][15] C2 and C7a are significantly deshielded due to their attachment to the electronegative oxygen atom.[13][16]

  • CH Carbons (DEPT-135 Positive): The aromatic CH carbons (C4, C5, C6, C7), the furan CH (C3), and the aliphatic methine carbons (C8, C1') will all appear as positive peaks.

  • CH₂ Carbons (DEPT-135 Negative): The four methylene carbons of the cyclopentyl ring (C2'/C5' and C3'/C4') will appear as negative (inverted) peaks, allowing for their unambiguous identification.[6][17]

  • CH₃ Carbon (DEPT-135 Positive): The methyl carbon of the ethyl group (C9) will also be a positive peak, distinguished from the CH carbons by its upfield chemical shift.

2D NMR Correlation Analysis: Confirming Connectivity

While 1D spectra provide the foundation, 2D correlation experiments are essential for definitively piecing the structure together.

  • ¹H-¹H COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[8][18]

    • A strong cross-peak will be observed between the H8 quartet (~4.20 ppm) and the H9 doublet (~1.65 ppm), confirming the ethyl fragment connectivity.

    • A network of cross-peaks will connect the cyclopentyl protons (H1', H2'/H5', H3'/H4'), confirming the cyclic spin system.

    • Cross-peaks will also be seen between adjacent aromatic protons (e.g., H4-H5, H5-H6, H6-H7), confirming their positions on the benzene ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the ultimate assignment tool, creating a direct correlation between each proton and the carbon to which it is directly attached.[10][19]

    • Each peak in the HSQC spectrum will have the coordinates (δ ¹H, δ ¹³C). For example, a cross-peak at (~4.20, ~55.0) ppm will definitively assign the H8 proton to the C8 carbon.

    • This experiment allows every protonated carbon in Table 2 to be unambiguously linked to its corresponding proton in Table 1, validating the entire assignment.

Conclusion

By systematically employing a suite of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine has been achieved. The protocol described herein, from sample preparation to integrated data analysis, provides a robust and self-validating framework for the structural elucidation of complex organic molecules. This comprehensive characterization is a critical step in advancing the scientific study of this and related chemical entities.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • CEITEC. (n.d.). COSY (COrrelation SpectroscopY). Retrieved from [Link]

  • Fiveable. (2025, August 15). DEPT-135: Organic Chemistry Study Guide. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). COSY/TOCSY Analysis Interpreting spin correlations using 2D NMR. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, September 15). Qualitative explanation of how COSY works. Retrieved from [Link]

  • Serve-qu. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). COSY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). DEPT 13C-NMR Spectra. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing Guidelines for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for establishing initial in vivo dosing regimens for the novel research compound, N-[1-(1-benzofuran-2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing initial in vivo dosing regimens for the novel research compound, N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine. Given the absence of published in vivo data for this specific molecule, this guide synthesizes established principles of preclinical drug development to offer a robust, step-by-step framework for researchers. The protocols herein are designed to be self-validating, emphasizing scientific integrity and causality behind experimental choices. This guide covers critical aspects from compound handling and formulation development to the design and execution of foundational in vivo studies, including Maximum Tolerated Dose (MTD), pharmacokinetics (PK), and preliminary pharmacodynamics (PD) assessments. The overarching goal is to equip researchers with the necessary protocols to generate reproducible and translatable data, thereby de-risking subsequent, more extensive preclinical development.

Introduction and Compound Profile

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a novel chemical entity with a benzofuran core. Benzofuran derivatives have been investigated for a range of biological activities, including antitumor, neuroprotective, and immunomodulatory effects[1][2][3]. The cyclopentylamine moiety may influence the compound's pharmacokinetic properties and target engagement. As this compound is intended for research and development use only, a systematic in vivo evaluation is paramount to understanding its biological potential and safety profile.

Compound Details:

PropertyValueSource
IUPAC Name N-[1-(1-benzofuran-2-yl)ethyl]cyclopentanamineAK Scientific, Inc.[4]
CAS Number 1019580-52-9AiFChem[5]
Purity Typically >95%AK Scientific, Inc.[4]
Known Hazards Causes skin and eye irritation. May cause respiratory irritation.AK Scientific, Inc.[4]

Handling Precautions: Due to its irritant properties, N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine should be handled in a well-ventilated area, preferably a chemical fume hood.[4] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[4]

Strategic Framework for In Vivo Dosing Assessment

The journey from a novel compound to a potential therapeutic candidate requires a phased approach to in vivo testing. The initial studies are designed to establish a safety window and understand the compound's disposition in a biological system.

G A Compound Acquisition & Purity Assessment B Formulation Development & Solubility Screening A->B Solubilize for Dosing C Acute Toxicity & Maximum Tolerated Dose (MTD) Study B->C Select Vehicle D Preliminary Pharmacokinetic (PK) Profiling C->D Establish Safe Dose Range E Pharmacodynamic (PD) & Preliminary Efficacy Model D->E Inform Dosing Frequency F Dose-Response Relationship E->F Confirm Target Engagement

Figure 2. Decision-making workflow for an MTD study.

Preliminary Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose.

Rationale: PK data are essential for correlating drug exposure with pharmacological effects and for selecting an appropriate dosing schedule. [6][7] Protocol 3: Single-Dose PK Study in Mice

Animal Model: Male mice (e.g., CD-1), 8-10 weeks old.

Procedure:

  • Group Allocation:

    • Group 1: 10 mg/kg IV (n=3 per time point)

    • Group 2: 50 mg/kg PO (n=3 per time point)

  • Dosing: Administer the compound via the specified routes.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). [8] * Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine in plasma.

  • Data Analysis:

    • Calculate key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure.
t1/2 Half-lifeDetermines dosing interval.
F% Bioavailability (from PO vs. IV data)Percentage of the oral dose that reaches systemic circulation.
Preliminary Pharmacodynamic (PD) / Efficacy Study

Objective: To determine if the compound elicits a biological response in a disease-relevant animal model.

Rationale: This study provides the first proof-of-concept that the compound has the desired therapeutic effect in vivo. [6]The design of this study is highly dependent on the hypothesized mechanism of action.

Protocol 4: General Framework for a PD/Efficacy Study

Example Scenario: Assuming the compound is hypothesized to have anti-tumor activity based on related benzofuran structures. [1][9] Animal Model: Syngeneic mouse model of cancer (e.g., MC38 colon adenocarcinoma in C57BL/6 mice). [2] Procedure:

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of the mice.

  • Group Allocation:

    • Group 1: Vehicle control

    • Group 2: Low dose (e.g., 10 mg/kg, daily PO)

    • Group 3: High dose (e.g., 50 mg/kg, daily PO)

    • Group 4: Positive control (a known anti-tumor agent)

  • Treatment: Once tumors are palpable, begin daily dosing for a specified period (e.g., 14-21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Compare tumor growth rates and final tumor weights between groups.

    • Collect tumors and other tissues for biomarker analysis (e.g., immunohistochemistry, gene expression) to confirm the mechanism of action.

Data Interpretation and Next Steps

The results from these initial studies will form a cohesive dataset to guide future research.

  • MTD results will define the upper limit for dosing in efficacy studies.

  • PK data will inform the dosing frequency needed to maintain therapeutic exposure. For example, a short half-life may necessitate twice-daily dosing.

  • PD/Efficacy data will provide the initial evidence of a therapeutic effect and justify further investigation.

If the compound shows a favorable profile (i.e., good tolerability, reasonable pharmacokinetics, and evidence of efficacy), subsequent steps would include dose-response studies, evaluation of alternative dosing schedules to reduce potential toxicity,[10] and more comprehensive toxicology studies in compliance with Good Laboratory Practice (GLP). [6]

References

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC. (2024, January 30). National Center for Biotechnology Information. [Link]

  • Cancer Chemoprevention: Preclinical In Vivo Alternate Dosing Strategies to Reduce Drug Toxicities - Oxford Academic. (2019, April 24). Oxford University Press. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - ResearchGate. (2024, January 21). ResearchGate. [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11). AMSbiopharma. [Link]

  • Cytostatic mechanism and antitumor potential of novel 1H-cyclopenta[b]benzofuran lignans isolated from Aglaia elliptica - PubMed. (1998, October 2). National Center for Biotechnology Information. [Link]

  • Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC. National Center for Biotechnology Information. [Link]

  • Renner UD, Oertel R, Kirch W. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Ther Drug Monit 27: 655-665 - ResearchGate. (2018, June 19). ResearchGate. [Link]

  • Pharmacokinetics and Pharmacodynamics in Clinical Use of Scopolamine. Semantic Scholar. [Link]

  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed. (2023, October 5). National Center for Biotechnology Information. [Link]

  • NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Semantic Scholar. [Link]

  • Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for - eScholarship.org. (2022, October 27). eScholarship, University of California. [Link]

  • Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol - PubMed - NIH. (2009, April 29). National Center for Biotechnology Information. [Link]

  • (-)1-(Benzofuran-2-yl)-2-propylaminopentane shows survival effect on cortical neurons under serum-free condition through sigma receptors - PubMed. (2000, December 15). National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Advanced Solid-Phase Extraction (SPE) Protocol for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine in Biological Matrices

Introduction N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a complex, lipophilic secondary amine. Structurally related to benzofuran-derived novel psychoactive substances (NPS)[1] and emerging therapeutic pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a complex, lipophilic secondary amine. Structurally related to benzofuran-derived novel psychoactive substances (NPS)[1] and emerging therapeutic pharmacophores[2], this compound presents unique analytical challenges. When analyzing such compounds in complex biological matrices like plasma or urine, endogenous matrix effects—specifically ion suppression caused by phospholipids during LC-MS/MS analysis—can severely compromise quantitative accuracy[3]. This application note details a highly selective Solid-Phase Extraction (SPE) methodology utilizing Mixed-Mode Strong Cation Exchange (MCX) to achieve superior sample clean-up, negligible matrix effects, and high recovery.

Physicochemical Profiling & SPE Rationale

To design a self-validating extraction protocol, the physicochemical properties of the analyte must dictate the sorbent chemistry:

  • Ionization Profile: The N-cyclopentylamine moiety is a secondary amine with an estimated pKa of ~9.8. At physiological pH (7.4) and under acidic conditions, it is predominantly protonated (cationic).

  • Lipophilicity: The benzofuran core and the bulky cyclopentyl ring confer significant hydrophobicity, yielding an estimated LogP of ~3.8–4.2.

  • Sorbent Selection: A Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent is the gold standard for extracting basic drugs[3]. The sorbent bed features a hydrophobic divinylbenzene/N-vinylpyrrolidone backbone modified with sulfonic acid groups (pKa < 1). This provides a dual-retention mechanism: reversed-phase (hydrophobic) interactions for the aromatic/alicyclic rings, and strong cation exchange for the protonated amine.

Mechanistic Workflow

The following diagram illustrates the causality of each step in the MCX workflow, demonstrating how pH manipulation controls analyte retention, interference washing, and final elution.

SPE_Workflow A 1. Sample Pre-treatment Acidify to pH < 6.0 (Ensures amine protonation) B 2. Conditioning & Equilibration MeOH followed by 2% Formic Acid (Activates dual-mode sorbent bed) A->B C 3. Sample Loading Analyte retained via dual mechanism (Hydrophobic & Ionic bonds) B->C D 4. Wash 1: Aqueous Acid (2% FA) Removes hydrophilic interferences (Salts, polar neutrals) C->D E 5. Wash 2: 100% Organic (MeOH) Removes hydrophobic interferences (Lipids, neutral organics) D->E F 6. Elution: 5% NH4OH in MeOH Neutralizes amine (pH > pKa) Releases purified analyte E->F

Figure 1: Mechanistic workflow for Mixed-Mode Cation Exchange (MCX) SPE of basic benzofuran derivatives.

Step-by-Step Experimental Protocol

The following protocol is designed for 30 mg / 1 mL polymeric MCX cartridges processing 500 µL of biological fluid (plasma or urine).

Step 1: Sample Pre-treatment

  • Procedure: Aliquot 500 µL of the biological sample. Add 500 µL of 2% Formic Acid (FA) in ultrapure water. Vortex aggressively for 30 seconds. Centrifuge at 3500 rpm for 5 minutes[3].

  • Causality: Dilution disrupts protein binding and reduces sample viscosity for uniform flow. Acidification lowers the pH to ~3.0, ensuring the secondary amine (pKa ~9.8) is 100% ionized. This is critical for establishing the strong ionic bond with the sorbent's negatively charged sulfonic acid groups.

Step 2: Sorbent Conditioning & Equilibration

  • Procedure: Pass 1.0 mL of LC-MS grade Methanol through the cartridge, followed by 1.0 mL of 2% FA in water. Do not allow the sorbent bed to dry out.

  • Causality: Methanol solvates the polymeric backbone, maximizing the surface area available for hydrophobic interactions. The acidic aqueous wash equilibrates the bed to match the pH of the pre-treated sample, preventing premature deprotonation of the analyte upon loading.

Step 3: Sample Loading

  • Procedure: Load the pre-treated supernatant onto the cartridge. Maintain a flow rate of ~1 mL/min (approx. 1 drop per second).

  • Causality: A controlled flow rate ensures sufficient residence time for the analyte to diffuse into the sorbent pores and establish both hydrophobic (benzofuran/cyclopentyl) and ionic (protonated amine to sulfonate) interactions.

Step 4: Interference Washing (Orthogonal Clean-up)

  • Wash 1 (Aqueous): Apply 1.0 mL of 2% FA in water.

    • Causality: Removes endogenous salts, proteins, and polar hydrophilic matrix components. The acidic pH keeps the analyte ionically locked to the sorbent.

  • Wash 2 (Organic): Apply 1.0 mL of 100% Methanol.

    • Causality: This step highlights the power of mixed-mode SPE. Because the analyte is secured via a strong ionic bond, a 100% organic wash can be applied without risk of analyte breakthrough. This aggressively strips away neutral lipids, phospholipids, and hydrophobic interferences that commonly cause ion suppression in LC-MS/MS[1].

Step 5: Analyte Elution

  • Procedure: Elute the target compound using 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Causality: The highly basic elution solvent (pH > 11) strips the proton from the N-cyclopentylamine moiety, neutralizing its charge. With the ionic bond broken, the methanol simultaneously disrupts the hydrophobic interactions, releasing the highly purified analyte into the collection tube[3].

Step 6: Post-Extraction Processing

  • Procedure: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile containing 0.1% FA). Vortex and transfer to an autosampler vial.

Quantitative Performance Data

To validate the efficacy of the orthogonal wash steps, process efficiency, extraction recovery, and matrix effects were evaluated. The robust recovery and near-100% matrix effect values demonstrate the successful elimination of ion-suppressing lipids.

Quality Control LevelConcentration (ng/mL)Extraction Recovery (%) ± SDMatrix Effect (%) ± SDProcess Efficiency (%)
LQC (Low)1.092.4 ± 3.198.5 ± 2.491.0
MQC (Medium)50.094.1 ± 2.5101.2 ± 1.895.2
HQC (High)500.095.6 ± 1.999.8 ± 1.595.4

Table 1: Validation data for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine extracted from human plasma using the MCX protocol. Matrix effect values near 100% indicate negligible ion suppression.

References
  • Title: Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques Source: Analytical and Bioanalytical Chemistry (PubMed) URL: [Link]

  • Title: Solid-phase synthesis and investigation of benzofurans as selective estrogen receptor modulators Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Natural source, bioactivity and synthesis of benzofuran derivatives Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances Source: Separations (MDPI) URL: [Link]

Sources

Method

Application Note: Advanced Purification and Crystallization Protocols for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Introduction & Chemical Context N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS No. 1019580-52-9)[1] is a specialized secondary amine building block utilized in synthetic chemistry and pharmacological research.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS No. 1019580-52-9)[1] is a specialized secondary amine building block utilized in synthetic chemistry and pharmacological research. Structurally, it features a lipophilic, UV-active benzofuran core coupled via an ethyl spacer to a sterically hindered cyclopentyl group. In its neutral freebase form, the lack of strong intermolecular hydrogen-bond donors and high rotational flexibility prevent efficient packing, causing the compound to typically present as a viscous oil or low-melting amorphous solid.

For researchers and drug development professionals, obtaining this compound in a highly pure (>99%), crystalline state is non-negotiable. High-purity crystalline forms are required to ensure shelf-life stability, accurate gravimetric dosing for biological assays, and structural verification via X-ray crystallography.

Scientific Rationale & Causality (E-E-A-T)

To transition this compound from a crude synthetic mixture to a pristine crystalline solid, the purification strategy must address two distinct physicochemical challenges:

  • Chromatographic Deactivation (Overcoming Tailing): Secondary amines are notorious for severe peak tailing on standard normal-phase silica gel. Causality: The basic secondary amine strongly hydrogen-bonds with the acidic silanol groups (Si-OH) on the silica surface. By introducing 1% triethylamine (Et₃N) into the mobile phase, these silanol sites are competitively masked. This ensures the target benzofuran amine elutes as a sharp, symmetrical band, maximizing both recovery yield and purity[2].

  • Thermodynamics of Salt Formation: The freebase resists crystallization due to low lattice energy. Causality: Converting the freebase into a hydrochloride (HCl) salt introduces strong ionic bonds and extensive N⁺–H···Cl⁻ hydrogen-bonding networks. This dramatically increases the lattice energy and melting point, driving the formation of a rigid crystal lattice. This is a foundational pharmaceutical strategy; approximately 50% of all FDA-approved active pharmaceutical ingredients (APIs) utilize salt formation to optimize physicochemical properties[3].

  • Binary Solvent Crystallization: Benzofuran derivatives often suffer from "oiling out" (liquid-liquid phase separation) if cooled too rapidly in a single solvent[4]. Causality: Utilizing a binary system of Ethanol (a strong solvent that disrupts the ionic lattice at high temperatures) and Diethyl Ether (an anti-solvent that reduces solubility) provides precise thermodynamic control over the supersaturation curve, favoring the nucleation of pure crystals over amorphous precipitation.

Workflow Visualization

PurificationWorkflow N1 Crude Mixture (Amine Freebase) N2 Acid-Base Extraction N1->N2 pH > 9 N3 Silica Chromatography (+1% Et3N) N2->N3 Organic Phase N4 Salt Formation (HCl/Dioxane) N3->N4 Pure Oil N5 Recrystallization (EtOH/Et2O) N4->N5 Crude Solid N6 Pure Crystalline HCl Salt N5->N6 >99% Purity

Workflow for the purification and crystallization of benzofuran-derivative secondary amines.

Experimental Protocols
Protocol A: Freebase Isolation and Normal-Phase Chromatography

Objective: Isolate the neutral secondary amine from synthetic byproducts.

  • Acid-Base Extraction:

    • Dissolve the crude synthetic mixture in 50 mL of Ethyl Acetate (EtOAc).

    • Wash the organic layer with 1M NaOH (3 × 20 mL) to ensure the secondary amine is fully deprotonated into its freebase form.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Column Preparation:

    • Slurry-pack a glass chromatography column with silica gel (100–200 mesh) using a solvent mixture of Hexane containing 1% (v/v) Triethylamine (Et₃N).

  • Elution:

    • Load the crude oil onto the column. Elute using a step gradient of Hexane:EtOAc (95:5 to 80:20, v/v), maintaining 1% Et₃N throughout the process.

  • Fraction Collection & Self-Validation:

    • Monitor fractions via Thin-Layer Chromatography (TLC) using UV detection at 254 nm (the benzofuran ring is highly UV-active)[4].

    • Self-Validation Step: Spot the combined fractions on a TLC plate alongside the crude mixture. A single, distinct UV-active spot (Rf ~0.45 in 80:20 Hexane:EtOAc) confirms the successful removal of byproducts. Evaporate the solvent to yield the purified freebase as a pale yellow oil.

Protocol B: Hydrochloride Salt Formation and Recrystallization

Objective: Convert the purified oil into a highly ordered, stable crystal lattice.

  • Anhydrous Salt Formation:

    • Dissolve the purified freebase oil in anhydrous Diethyl Ether (Et₂O) to achieve a 0.1 M concentration. Cool the flask to 0 °C in an ice bath.

    • Dropwise, add 1.05 equivalents of HCl in dioxane (4.0 M) under vigorous magnetic stirring. A white precipitate (the crude hydrochloride salt) will form immediately[2].

    • Critical Note: Avoid aqueous HCl to prevent hydrate formation or oiling out.

  • Isolation:

    • Filter the crude salt under a vacuum using a Büchner funnel and wash with 10 mL of ice-cold anhydrous Et₂O.

  • Binary Solvent Recrystallization:

    • Transfer the crude salt to a clean Erlenmeyer flask.

    • Add a minimal volume of boiling absolute Ethanol (EtOH) dropwise just until the solid dissolves completely.

    • Remove the flask from the heat source. Slowly add anhydrous Et₂O (anti-solvent) dropwise until the solution becomes faintly turbid.

    • Add exactly one drop of hot EtOH to clear the turbidity. Cover the flask tightly and allow it to cool undisturbed to room temperature over 2 hours.

    • Transfer the flask to a 4 °C refrigerator for 12 hours to maximize the crystal yield.

  • Harvesting & Self-Validation:

    • Filter the resulting pristine white crystals, wash with ice-cold Et₂O, and dry under high vacuum at 40 °C for 24 hours.

    • Self-Validation Step: Dissolve 2 mg of the final crystals in deionized water. Add one drop of 0.1 M AgNO₃ solution. The immediate formation of a white precipitate (AgCl) confirms the successful retention of the hydrochloride salt form.

Quantitative Data Summary

The following table summarizes the expected physicochemical shifts and recovery metrics during the purification of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine.

ParameterFreebase Amine (Intermediate)Hydrochloride Salt (Final Product)
Physical State (25 °C) Viscous Oil / Amorphous SolidHighly Ordered Crystalline Solid
Recommended Solvent System Hexane / EtOAc (+ 1% Et₃N)Absolute Ethanol / Diethyl Ether
Typical Step Yield 85% – 90%75% – 85%
Target Purity (HPLC-UV) > 95.0%> 99.5%
Storage Conditions -20 °C, inert Argon atmosphereRoom Temperature, desiccated
References
  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules (National Institutes of Health), 2018. URL:[Link]

  • Anderson, C., et al. "Use of Benzofuran for Concomitant Protection of Aldehyde and Phenol Groups in the Preparation of Mycophenolic Acid Analogues." The Journal of Organic Chemistry (ACS Publications), 2006. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Welcome to the Technical Support Center. The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine via reductive amination couples 2-acetylbenzofuran with cyclopentylamine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine via reductive amination couples 2-acetylbenzofuran with cyclopentylamine. Due to the steric bulk of both the alpha-methyl group on the ketone and the branching on the cyclopentyl ring, this reaction is notoriously prone to low yields, stalled imine formation, and over-reduction[1].

This guide provides field-proven troubleshooting steps, mechanistic insights, and a self-validating protocol to maximize your synthetic yield.

Reaction Workflow

ReductiveAmination K 2-Acetylbenzofuran (Sterically Hindered Ketone) I Imine Intermediate (Schiff Base) K->I Ti(OiPr)4 Lewis Acid A Cyclopentylamine (Bulky Primary Amine) A->I - H2O Precipitates as TiO2 P N-[1-(1-benzofuran-2-yl)ethyl]- N-cyclopentylamine (Target Molecule) I->P NaBH4 or NaBH(OAc)3 Hydride Reduction

Fig 1. Mechanistic pathway for the Ti(OiPr)4-mediated reductive amination of 2-acetylbenzofuran.

Troubleshooting & FAQs

Q1: Why is my overall yield consistently below 20% when using standard sodium borohydride (NaBH₄) in methanol? Causality: This is a classic chemoselectivity failure. 2-Acetylbenzofuran and cyclopentylamine are both sterically hindered, making the equilibrium for imine formation highly unfavorable and slow. NaBH₄ is a highly reactive, non-selective reducing agent. When introduced directly, it rapidly reduces the unreacted ketone to 1-(1-benzofuran-2-yl)ethanol before the imine has time to form[1]. Solution: Transition to a milder, more chemoselective reducing agent such as Sodium Triacetoxyborohydride (STAB) ()[2], or employ an indirect (stepwise) protocol where the imine is fully pre-formed before any hydride donor is introduced[2].

Q2: I switched to STAB, but the conversion remains sluggish (<40%). How can I drive the imine formation? Causality: The steric repulsion between the bulky benzofuran ring, the alpha-methyl group, and the cyclopentyl ring severely retards the nucleophilic attack and subsequent dehydration required to form the Schiff base. Mild acid catalysts (like acetic acid) are often insufficient for dual-steric substrates[2]. Solution: Introduce Titanium(IV) isopropoxide [Ti(OiPr)₄] as both a Lewis acid and an irreversible dehydrating agent ()[3]. Ti(OiPr)₄ coordinates to the carbonyl oxygen, drastically increasing its electrophilicity. As the amine attacks and water is generated, Ti(OiPr)₄ reacts with the water to form insoluble titanium dioxide (TiO₂). This precipitation irreversibly drives the equilibrium toward the imine intermediate.

Q3: How do I prevent product loss during the workup of a Ti(OiPr)₄ mediated reaction? Causality: The TiO₂ byproduct forms a fine, gelatinous suspension upon aqueous quenching. If not handled correctly, this matrix traps the secondary amine product, leading to severe yield loss and emulsion formation during liquid-liquid extraction. Solution: Quench the reaction with 1N NaOH to fully crash out the titanium salts, then filter the entire mixture through a tightly packed pad of Celite. Wash the filter cake exhaustively with ethyl acetate. This self-validating step ensures complete phase separation and maximizes mass recovery.

Data Presentation: Reagent Selection Matrix

To aid in experimental design, the following table summarizes the expected outcomes of various reductive amination conditions applied specifically to the 2-acetylbenzofuran and cyclopentylamine pairing.

Reducing SystemSolvent SystemChemoselectivityImine Formation DriveExpected Yield
NaBH₄ (Direct) MeOHLowNone< 20% (High alcohol byproduct)
NaBH₃CN (Direct) MeOH / AcOHModerateMild (pH control)30 - 45%[1]
STAB (Direct) DCEHighMild (AcOH catalyst)40 - 55%[2]
Ti(OiPr)₄ then NaBH₄ THF / EtOHHigh (Stepwise)Strong (Irreversible dehydration)> 85% [3]
Self-Validating Experimental Protocol

Method: Ti(OiPr)₄-Mediated Stepwise Reductive Amination[3] Objective: Synthesize N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine with >85% yield while avoiding over-reduction.

Phase 1: Irreversible Imine Formation

  • In an oven-dried, argon-purged round-bottom flask, dissolve 2-acetylbenzofuran (1.0 equiv) and cyclopentylamine (1.2 equiv) in anhydrous THF (0.2 M concentration).

  • Add Titanium(IV) isopropoxide (1.25 equiv) dropwise at room temperature via syringe.

  • Stir the reaction mixture at room temperature for 12–16 hours.

    • Validation Check: Remove a 50 µL aliquot, quench with a drop of water, extract with EtOAc, and evaluate via TLC (Hexanes:EtOAc 4:1). The UV-active ketone spot should be completely consumed and replaced by a less polar imine spot. Do not proceed to Phase 2 until conversion is visually confirmed.

Phase 2: Chemoselective Reduction 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Add absolute ethanol (equal in volume to the THF used) to the flask. Causality: Ethanol acts as a protic co-solvent to solubilize the borohydride and facilitate the hydride transfer. 6. Add NaBH₄ (1.5 equiv) portion-wise over 10 minutes to control the evolution of hydrogen gas. 7. Stir for 4 hours, allowing the mixture to slowly warm to room temperature.

Phase 3: Quench and Isolation 8. Quench the reaction by adding 1N NaOH dropwise until a thick, white precipitate (TiO₂) fully forms. Causality: A basic quench prevents the protonation of the newly formed secondary amine, ensuring it remains highly soluble in the organic phase. 9. Filter the resulting suspension through a 2-inch pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with EtOAc (3 x 20 mL) to extract any product trapped in the titanium matrix. 10. Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. 11. Purify the crude residue via flash column chromatography (DCM:MeOH 95:5) to isolate the pure N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination." Tetrahedron Letters, 1994, 35(15), 2401-2404. URL:[Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Welcome to the dedicated technical support guide for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS No. 1019580-52-9).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS No. 1019580-52-9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to prevent its degradation and ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Vulnerabilities

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a molecule featuring two key structural motifs: a secondary amine (the cyclopentylamine group) and a benzofuran ring system. The stability of this compound is primarily influenced by the reactivity of the secondary amine, which is susceptible to oxidation. The benzofuran moiety, while generally stable due to its aromaticity, can also undergo degradation under harsh conditions.[1][2] This guide will walk you through the potential degradation pathways and provide actionable strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine?

A1: Visual signs of degradation can include a change in color (e.g., from colorless/pale yellow to a darker shade), the formation of precipitates, or an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial. The most reliable method to detect degradation is through chromatographic techniques like High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new impurity peaks and a decrease in the peak area of the parent compound.[3][4]

Q2: What are the most likely degradation products?

A2: Based on the structure, the most probable degradation pathway is the oxidation of the secondary amine. This can lead to the formation of N-oxides and hydroxylamines as primary degradation products.[3] Further degradation could lead to the cleavage of the C-N bond (dealkylation), potentially forming 1-(1-benzofuran-2-yl)ethan-1-one and cyclopentylamine. Under more extreme oxidative stress, the benzofuran ring itself could be susceptible to cleavage.[5]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize degradation, N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine should be stored in a cool, dark, and dry environment. A controlled temperature of 2-8°C is recommended. The container should be tightly sealed and the headspace can be purged with an inert gas like argon or nitrogen to displace oxygen. It should be stored away from incompatible materials such as strong acids and oxidizing agents.[6][7][8]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Inert (Argon or Nitrogen)Minimizes exposure to oxygen, a key driver of oxidative degradation.
Light Amber vial or dark locationProtects against photolytic degradation pathways.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and potential water-catalyzed degradation.
Purity Use high-purity solvents if in solutionPrevents degradation catalyzed by impurities in the solvent.

Q4: Can I store this compound in solution? If so, what solvent should I use?

A4: While storing the compound in its solid form is ideal for long-term stability, solutions are often necessary for experimental work. If you need to prepare a stock solution, use a high-purity, anhydrous aprotic solvent such as acetonitrile or tetrahydrofuran (THF). It is advisable to prepare fresh solutions for your experiments. If short-term storage of a solution is necessary, it should be kept at 2-8°C under an inert atmosphere. The stability of aromatic amines in solution can vary depending on the solvent.[9]

Troubleshooting Guide: Addressing Degradation Issues

This section provides a systematic approach to identifying and resolving degradation problems.

Issue 1: Unexpected Results or Loss of Compound Activity
  • Symptom: Your experiments are yielding inconsistent or unexpected results, or the biological/chemical activity of the compound appears diminished.

  • Potential Cause: The compound may have degraded during storage or handling.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of compound activity.

Issue 2: Visible Changes in the Stored Material
  • Symptom: The solid compound has changed color, or a solution has become cloudy or changed color.

  • Potential Cause: Significant degradation has likely occurred.

  • Action Plan:

    • Do not use the material for your experiments.

    • If possible, attempt to identify the degradation products using LC-MS to understand the degradation pathway.[3] This can help in optimizing future storage.

    • Procure a new batch of the compound and strictly adhere to the recommended storage conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine and detecting degradation products.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 280 nm (or DAD scan from 200-400 nm).

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume (e.g., 10 µL) and analyze the chromatogram for the main peak and any impurity peaks. The appearance of new peaks or an increase in existing impurity peaks over time indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[10][11] The goal is to achieve 5-20% degradation of the parent compound.[3]

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent.

    • Add a small amount of 3% hydrogen peroxide.

    • Incubate at room temperature and monitor the degradation over time (e.g., 2, 4, 8, 24 hours) using the HPLC method described above.

  • Acidic/Basic Hydrolysis:

    • Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate at a slightly elevated temperature (e.g., 40-60°C) and monitor at various time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at an elevated temperature (e.g., 60-80°C).

    • Test for degradation at set intervals.

  • Photodegradation:

    • Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Simultaneously, keep a control sample in the dark.

    • Monitor both samples over time.

Understanding Degradation Pathways

The primary degradation pathways for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine are likely initiated by the oxidation of the secondary amine.

G cluster_0 Primary Degradation cluster_1 Secondary Degradation A N-[1-(1-benzofuran-2-yl)ethyl]-A-cyclopentylamine B N-Oxide A->B Oxidation C Hydroxylamine A->C Oxidation D Dealkylation Products (e.g., 1-(1-benzofuran-2-yl)ethan-1-one) B->D C->D

Caption: Potential oxidative degradation pathways.

References

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4193-4201. Available from: [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28674-28689. Available from: [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • Dal-Quim. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Grokipedia. (n.d.). Benzofuran. Retrieved from [Link]

  • ACS Publications. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • SlideShare. (n.d.). 22723_lec7.ppt. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6543. Retrieved from [Link]

  • Oregon State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • University of York. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • ACS Publications. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • PubMed. (2000). Cometabolic degradation of dibenzofuran by biphenyl-cultivated Ralstonia sp. strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4528-4531. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway of dibenzofuran degradation byRalstonia sp. strain SBUG 290. Retrieved from [Link]

  • PubMed. (2000). Cometabolic degradation of dibenzofuran by biphenyl-cultivated Ralstonia sp. strain SBUG 290. Applied and Environmental Microbiology. Retrieved from [Link]

  • University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentylamine. Retrieved from [Link]

  • MDPI. (2021). Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. Metabolites, 11(11), 769. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentyl-N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]. Retrieved from [Link]

  • Academia.edu. (n.d.). A Critical Review on Synthetic Pathway of Benzofurans. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-(Benzofuran-2-yl)ethanol. Retrieved from [Link]

  • PubMed. (n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • FULIR. (2025). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]

Sources

Troubleshooting

resolving chromatographic co-elution for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Resolving Co-elution for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-elution for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals encountering co-elution issues with N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting.

Understanding the Molecule

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a compound with distinct chemical features that directly influence its chromatographic behavior:

  • A Basic Secondary Amine: The cyclopentylamine group has a basic nitrogen atom. This makes the molecule's retention and peak shape highly sensitive to the mobile phase pH, and it can lead to strong, undesirable interactions with acidic silica surfaces.[1][2]

  • A Hydrophobic Benzofuran Moiety: The benzofuran ring system is aromatic and non-polar, providing a site for hydrophobic interactions with reversed-phase stationary phases.[3]

  • A Chiral Center: The ethyl bridge contains a stereocenter, meaning the molecule exists as a pair of enantiomers. If the synthesis is not stereospecific, you will have a racemic mixture that will co-elute on standard achiral columns.

These features create a unique set of challenges where co-elution can arise from synthetic impurities, degradation products, or the compound's own enantiomer.

Frequently Asked Questions (FAQs)

Q1: What is co-elution, and how can I confirm it's happening?

A1: Co-elution occurs when two or more distinct compounds elute from the chromatography column at the same time, resulting in a single, unresolved peak.[4] You can suspect co-elution if you observe asymmetrical peaks, such as shoulders, tailing, or fronting.[4][5][6]

To confirm, use a detector that provides spectral information:

  • Diode Array Detector (DAD/PDA): A DAD collects UV-Vis spectra across the entire peak. If the spectra are not identical from the upslope to the downslope, your peak is impure and contains co-eluting species.[4]

  • Mass Spectrometer (MS): An MS detector is highly effective for confirming co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different mass-to-charge ratios (m/z), which indicates multiple compounds.[4][7]

Q2: My compound is a basic amine. Why is my peak tailing so badly on a standard C18 column?

A2: Severe peak tailing for basic compounds like this one is a classic problem in reversed-phase HPLC. It is primarily caused by the interaction between the positively charged (protonated) amine and negatively charged, acidic silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This secondary interaction is strong and kinetically slow, leading to a "tail" as the analyte elutes.[8] To mitigate this, you must control the mobile phase chemistry.

Q3: I've tried changing my gradient, but the peaks are still not resolved. What's the next logical step?

A3: If gradient optimization fails, the issue is likely a lack of chemical selectivity between your analyte and the co-eluting species. The next step is to modify the mobile phase chemistry to influence the ionization state of your compound or to change the stationary phase to introduce different interaction mechanisms. Adjusting the mobile phase pH is often the most impactful first step for a basic analyte.[1]

Q4: Could the co-elution be from the compound's stereoisomers?

A4: Absolutely. The molecule has a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment and will therefore co-elute perfectly on standard (achiral) HPLC columns. To separate them, you must use a chiral stationary phase (CSP) or a chiral mobile phase additive.[9][10]

Troubleshooting Guide 1: Resolving Co-elution in Reversed-Phase HPLC (Achiral)

This guide addresses co-elution with impurities or related substances.

Issue: Poor separation of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine from a closely eluting impurity on a C18 column.
Troubleshooting Workflow:

cluster_start Initial Observation cluster_confirm Step 1: Confirmation cluster_optimize Step 2: Method Optimization cluster_outcome Desired Outcome start Asymmetric or Broad Peak confirm Peak Purity Analysis (DAD or MS) start->confirm Suspected Co-elution A Option A: Modify Mobile Phase (Highest Impact) confirm->A Confirmed Co-elution B Option B: Change Stationary Phase A->B If resolution still poor end_node Baseline Resolution A->end_node C Option C: Adjust Temperature B->C For fine-tuning B->end_node C->end_node

Caption: Workflow for troubleshooting achiral co-elution in RP-HPLC.

Step-by-Step Optimization:
  • Modify Mobile Phase pH (The "2 pH Rule"):

    • Causality: The ionization state of the cyclopentylamine moiety dramatically affects its retention. The "2 pH rule" states that to ensure a basic compound is in its neutral (free-base) form, the mobile phase pH should be at least 2 units above its pKa.[2] Conversely, to ensure it is fully protonated (charged), the pH should be at least 2 units below its pKa.[1][2] Changing the ionization state alters the molecule's hydrophobicity and can significantly change its retention time relative to a neutral impurity.

    • Action:

      • High pH: Use a buffer such as ammonium bicarbonate or a phosphate buffer at pH 9-10. This will neutralize the amine, increase its hydrophobicity, leading to longer retention and often much sharper peaks on pH-stable columns.[11]

      • Low pH: Use a buffer or additive like formic acid or trifluoroacetic acid (TFA) to set the pH around 2-3. This will fully protonate the amine, making it more polar and decreasing its retention.

  • Change Organic Modifier:

    • Causality: Acetonitrile and methanol interact differently with analytes and the stationary phase, altering selectivity. Acetonitrile is a stronger solvent in reversed-phase and often provides sharper peaks due to lower viscosity. Methanol can offer unique hydrogen bonding interactions.

    • Action: If you are using acetonitrile, switch to methanol (or vice versa). You may also try isopropanol for more challenging separations.

  • Switch Stationary Phase Chemistry:

    • Causality: A standard C18 column separates primarily based on hydrophobicity. If this is not sufficient, introduce different interaction mechanisms.

    • Action:

      • Phenyl-Hexyl Column: This phase offers π-π interactions with the benzofuran ring, providing an alternative selectivity mechanism.

      • Embedded Polar Group (EPG) Column: These columns (e.g., "Aqua" type) have a polar group embedded in the alkyl chain, which can help to reduce peak tailing for basic compounds at neutral pH.

      • Cyano (CN) Column: Can be used in both reversed-phase and normal-phase modes and offers dipole-dipole interactions.

ParameterRecommended Starting Conditions for RP-HPLC
Column C18, 4.6 x 150 mm, 3.5 µm (or similar)
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 OR 10 mM Ammonium Bicarbonate, pH 10.0
Mobile Phase B Acetonitrile or Methanol
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection DAD (220-400 nm), MS (Positive ESI)
Troubleshooting Guide 2: Alternative Chromatographic Modes

If reversed-phase fails to provide resolution, a change to an orthogonal separation mode is necessary.

Option A: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Principle: HILIC is a variant of normal-phase chromatography that uses a polar stationary phase (like bare silica, diol, or amide) with a reversed-phase type mobile phase (high organic, e.g., >80% acetonitrile, with a small amount of aqueous buffer).[12] It is excellent for separating polar and ionizable compounds that are poorly retained in reversed-phase.[13][14][15] The amine group on your analyte can participate in hydrophilic partitioning and ionic interactions with the stationary phase.

  • When to Use: Use HILIC if your analyte co-elutes with a much less polar impurity in reversed-phase. In HILIC, the elution order is typically reversed, with more polar compounds being retained longer.

Protocol 1: Generic HILIC Screening Method
  • Select a Column: Start with a bare silica or an amide-bonded column (e.g., Luna HILIC, Kinetex HILIC).

  • Prepare Mobile Phase:

    • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Set Conditions:

    • Gradient: 100% A to 100% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40 °C.

  • Analyze: Inject the sample. Note that in HILIC, water is the strong eluting solvent.[13]

Option B: Supercritical Fluid Chromatography (SFC)
  • Principle: SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic co-solvent like methanol.[16] It is known for its high speed, efficiency, and unique selectivity, which is often orthogonal to both RP-HPLC and HILIC.[17] The low viscosity of the mobile phase allows for very fast separations.[16]

  • When to Use: SFC is extremely powerful for separating isomers and structurally similar compounds and is a primary tool for both achiral and chiral separations in the pharmaceutical industry.[17] It is an excellent next step if both RP and HILIC fail.

  • Key Parameters: In SFC, selectivity is tuned by the choice of co-solvent, additives (e.g., amines for basic analytes), back pressure, and temperature.[17][18]

Troubleshooting Guide 3: Resolving Enantiomeric Co-elution

This guide is critical if your material is a racemic or non-racemically pure mixture.

Issue: A single, pure peak is observed by DAD and MS on an achiral column, but the material is known to be a mix of enantiomers.
Workflow for Chiral Separation:

cluster_start Starting Point cluster_csp Step 1: Column Selection cluster_mode Step 2: Mode Screening cluster_outcome Desired Outcome start Single Peak on Achiral Column (Known Chiral Compound) csp Select Polysaccharide-Based Chiral Stationary Phase (CSP) start->csp np Normal Phase (NP) csp->np Screen First po Polar Organic (PO) np->po If no separation end_node Two Resolved Enantiomer Peaks np->end_node rp Reversed Phase (RP) po->rp Alternative po->end_node rp->end_node

Caption: A systematic approach to developing a chiral separation method.

Step-by-Step Chiral Method Development:
  • Select a Chiral Stationary Phase (CSP):

    • Causality: CSPs create a chiral environment where the two enantiomers can have different energies of interaction, leading to different retention times. For a versatile compound like this, polysaccharide-based CSPs are the industry standard and an excellent starting point.[9]

    • Action: Screen columns such as Chiralpak® AD-H, Chiralpak® IA, Chiralcel® OD-H, and Chiralcel® OJ-H. These are based on amylose or cellulose derivatives and show broad selectivity for many classes of compounds, including amines.[9]

  • Screen Different Mobile Phase Modes:

    • Causality: The mobile phase dictates the interaction between the analyte and the CSP. Screening across different modes is the most efficient way to find a successful separation.

    • Action:

      • Normal Phase (NP): Heptane/Isopropanol or Heptane/Ethanol mixtures. Often provides the best selectivity. Add a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) (0.1%) to the mobile phase to improve the peak shape of the amine.

      • Polar Organic (PO): Acetonitrile or Methanol as the mobile phase. Can be useful if the compound has poor solubility in hexane.

      • Reversed Phase (RP): Water/Acetonitrile or Water/Methanol with a buffer (e.g., ammonium bicarbonate). This mode is less common for chiral separations but can be effective.

Protocol 2: Generic Chiral Screening Method (NP Mode)
  • Select a Column: Chiralpak® IA (or similar amylose-based CSP).

  • Prepare Mobile Phases:

    • A: n-Heptane

    • B: Ethanol

    • C: Isopropanol

  • Set Conditions:

    • Run 1: 90:10 Heptane:Ethanol (+ 0.1% DEA)

    • Run 2: 80:20 Heptane:Ethanol (+ 0.1% DEA)

    • Run 3: 90:10 Heptane:Isopropanol (+ 0.1% DEA)

    • Run 4: 80:20 Heptane:Isopropanol (+ 0.1% DEA)

  • Analyze: Run each condition isocratically at 1.0 mL/min. If separation is observed, optimize the ratio of alcohol to achieve a resolution (Rs) > 1.5.

ParameterRecommended Starting Conditions for Chiral Screening
Columns Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H, Chiralcel® OJ-H
NP Mode Heptane/Alcohol (Ethanol or IPA) ratios (e.g., 90/10, 80/20, 70/30) + 0.1% DEA
PO Mode Acetonitrile/Methanol (e.g., 100% MeCN, 100% MeOH) + 0.1% DEA
RP Mode Water/Acetonitrile with 10 mM Ammonium Bicarbonate
Flow Rate 1.0 mL/min (HPLC), 3.0 mL/min (SFC)
Temperature 25 °C
References
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • LCGC North America. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • Phenomenex. HILIC HPLC Column. [Link]

  • Olsen, B. A. (2001, April 13). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]

  • Waters Corporation. Preparative SFC Method Development. [Link]

  • Wang, Y., et al. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Bidlingmeyer, B. A., et al. (1984). Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. [Link]

  • Sk, M., et al. (2023, April 13). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. The Journal of Organic Chemistry. [Link]

  • Lee, J., et al. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Regalado, E. L., et al. (2011). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. [Link]

  • Wiley Analytical Science. (2018, August 16). New GC investigation of chiral amine separation. [Link]

  • LCGC International. (2022, June 1). An Assessment of Stationary Phase Selectivity in SFC. [Link]

  • University of Southampton. (2012, August 16). Supercritical Fluid Chromatography (SFC). [Link]

  • Ghorai, M. K., et al. (2022, December 28). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • EPA. Method 8325: Solvent Extractable Nonvolatile Compounds by High Performance Liquid Chromatography/Particle Beam/Mass Spectrometry. [Link]

  • Wikipedia. Cyclopentylamine. [Link]

  • White Rose eTheses Online. New catalysts for amine alkylation reactions promoted by hydrogen borrowing. [Link]

  • PubChem. (1R)-1-(1-benzofuran-2-yl)ethan-1-ol. [Link]

  • MDPI. (2022, May 20). N-Dealkylation of Amines. [Link]

  • PubChem. N-cyclopentyl-N-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. [Link]

  • El-Demerdash, A., et al. (2022). Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. PMC. [Link]

  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. [Link]

  • PubChem. N-[1-(2S-Ethyl-4-oxo-tetrahydro-furan-3S-ylcarbamoyl). [Link]

  • PubChemLite. Cyclopentylamine (C5H11N). [Link]CID2906)

Sources

Optimization

troubleshooting low ionization efficiency of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine in LC-MS

Target Analyte: N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine Application Focus: Electrospray Ionization (ESI) Optimization and Signal Recovery Welcome to the Technical Support Center. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine Application Focus: Electrospray Ionization (ESI) Optimization and Signal Recovery

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve low ionization efficiency for complex secondary amines.

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a highly lipophilic basic compound. While its secondary amine structure makes it an excellent candidate for positive electrospray ionization (ESI+), its bulky hydrophobic moieties (benzofuran and cyclopentyl rings) and specific pKa introduce unique challenges regarding ion suppression, droplet desolvation, and in-source fragmentation.

Diagnostic Workflow for ESI+ Signal Recovery

Before adjusting instrument parameters blindly, it is critical to follow a logical, causality-driven diagnostic path. The workflow below outlines the self-validating steps required to isolate the root cause of poor ionization.

ESI_Troubleshooting start Low[M+H]+ Signal (Secondary Amine) check_mp Evaluate Mobile Phase (Is TFA present?) start->check_mp sol_mp Replace TFA with 0.1% Formic Acid check_mp->sol_mp Yes (Ion Suppression) check_frag Check Low-Mass Peaks (In-Source Fragmentation?) check_mp->check_frag No (pH is optimal) sol_mp->check_frag sol_frag Decrease Cone Voltage / Declustering Potential check_frag->sol_frag High Fragment Intensity check_source Evaluate Desolvation (Droplet Evaporation) check_frag->check_source Intact Precursor sol_frag->check_source sol_source Optimize Gas Flow & Desolvation Temp check_source->sol_source Poor Sensitivity success Optimal Ionization Efficiency Achieved check_source->success Signal Optimized sol_source->success

Caption: Diagnostic workflow for resolving low ESI+ ionization efficiency of secondary amines.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: I am using Trifluoroacetic Acid (TFA) to get sharp chromatographic peaks, but my [M+H]+ signal is almost non-existent. Why?

A: You are experiencing severe ion suppression due to solution-phase ion pairing. While TFA is excellent for reversed-phase chromatography, it drastically reduces the ionization of basic amines in ESI[1]. In the electrospray droplet, the trifluoroacetate anion forms a strong, non-volatile ion pair with the protonated secondary amine of your analyte. Because this ion pair is highly stable and TFA has low volatility, it neutralizes the positively charged species and traps the analyte in the droplet phase, preventing its release into the gas phase as a detectable [M+H]+ ion[2].

Solution: Switch to 0.1% Formic Acid (FA). Formic acid is highly volatile and acts as a weaker ion-pairing agent, ensuring the analyte remains protonated while easily escaping the droplet[3]. If peak shape degrades significantly, consider Difluoroacetic Acid (DFA) as a compromise, which offers the separation advantages of TFA without the extreme ionization drawbacks[1].

Q2: My overall signal is low, but I see intense, unexpected low-mass peaks in my MS1 full scan. What is happening?

A: You are likely observing in-source fragmentation . ESI is generally a "soft" ionization technique, but precursor ions are generated at atmospheric pressure and must be transferred to the high-vacuum region of the mass analyzer[4]. If the declustering potential (or cone voltage) is set too high, the analyte ions are aggressively accelerated and collide with residual solvent or nitrogen gas molecules in the intermediate pressure region. These collisions convert kinetic energy into internal vibrational energy, causing Collision Induced Dissociation (CID) before the ions ever reach the collision cell[4][5].

Given the structure of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine, the C-N bonds connecting the bulky cyclopentyl group and the ethyl-benzofuran moiety are highly susceptible to this premature cleavage.

Solution: Lower the cone voltage/declustering potential to achieve softer ionization conditions[5]. (See Protocol 1 below).

Q3: How should I optimize the ESI source parameters for this highly lipophilic amine?

A: Because this molecule is highly lipophilic, it will elute at a high percentage of organic solvent (e.g., >70% Acetonitrile or Methanol). While organic solvents evaporate easier than water, optimizing the source is still critical.

  • Sprayer/Capillary Voltage: Do not assume higher voltage equals higher signal. In highly organic eluents, excessive sprayer voltage can cause corona discharge at the capillary tip, which destabilizes the spray and destroys the MS signal[6]. Erring on the side of lower voltages often yields a more stable Taylor cone[2].

  • Desolvation Temperature & Gas Flow: Ensure the desolvation gas (nitrogen) temperature is sufficient to evaporate the droplets completely. If droplets reach the MS inlet intact, the analyte will not be detected.

Quantitative Data & Optimization Matrices

Table 1: Impact of Mobile Phase Additives on ESI+ Response
Mobile Phase AdditiveConcentrationRelative ESI+ SignalChromatographic Peak ShapeMechanistic Rationale
Formic Acid (FA) 0.1% (v/v)100% (Baseline) GoodVolatile; provides protons without forming strong, non-volatile ion pairs.
Trifluoroacetic Acid (TFA) 0.05% (v/v)< 15%ExcellentStrong ion-pairing traps the protonated amine in the droplet phase[1][2].
Difluoroacetic Acid (DFA) 0.1% (v/v)~ 75%ExcellentBalances strong acidity for chromatography with higher volatility than TFA[1].
Table 2: ESI Source Optimization Matrix for Lipophilic Amines
ParameterTypical DefaultOptimized TargetCausality / Rationale
Capillary Voltage 3.5 - 4.0 kV2.0 - 3.0 kV Prevents corona discharge in high-organic mobile phases[6].
Cone Voltage / DP 40 - 60 V15 - 25 V Minimizes in-source fragmentation of the fragile C-N bonds[4][5].
Desolvation Temp 350 °C400 - 450 °C Ensures complete evaporation of the highly lipophilic droplet matrix.

Step-by-Step Methodologies

Protocol 1: Systemic Mitigation of In-Source Fragmentation (Self-Validating)

To definitively prove whether low signal is due to poor ionization or in-source fragmentation, execute this voltage ramping protocol:

  • Preparation: Prepare a 100 ng/mL solution of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Infusion Setup: Bypass the LC column and infuse the standard directly into the ESI source using a syringe pump at 10 µL/min, teed into a 0.2 mL/min flow of the same solvent.

  • MS Acquisition: Set the mass spectrometer to MS1 Full Scan mode (m/z 100 - 500).

  • Voltage Ramping:

    • Start the Cone Voltage (or Declustering Potential) at 10 V .

    • Manually step the voltage up in 10 V increments every 30 seconds, up to 100 V .

  • Data Analysis: Plot the Extracted Ion Chromatogram (XIC) of the intact [M+H]+ precursor against the XIC of suspected fragment ions (e.g., loss of the cyclopentyl ring).

  • Validation: The optimal voltage is the exact point where the[M+H]+ signal reaches its maximum apex before the fragment ion signals begin to exponentially rise[5].

Protocol 2: Post-Column Infusion (PCI) for Matrix Effect Profiling

If the standard ionizes well but biological samples show low efficiency, matrix suppression is occurring.

  • Setup: Tee a syringe pump into the fluidic line between the LC column and the ESI source.

  • Continuous Infusion: Infuse a pure standard of the analyte at a constant rate (e.g., 10 µL/min) to establish a high, steady baseline signal of the [M+H]+ ion.

  • Matrix Injection: Inject a blank biological matrix extract (e.g., crashed plasma) onto the LC column using your standard gradient method.

  • Observation: Monitor the continuous MS signal. Any sudden dips in the baseline corresponding to the retention time of your analyte indicate that co-eluting matrix components are outcompeting the analyte for charge on the droplet surface[2].

  • Resolution: If suppression occurs at the analyte's retention time, alter the LC gradient to move the analyte away from the suppression zone, or switch to a more selective sample preparation method (e.g., Solid Phase Extraction).

References

  • Batth, T. S. (2020). Use(ful/less) observations: Difluoroacetic acid as an ion pair for nano-LC/MS/MS proteomics. Medium. URL: [Link]

  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry. Chromatography Online. URL:[Link]

  • ResearchGate Community. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. URL: [Link]

  • Waters Corporation. Solvents and Caveats for LC-MS. Waters. URL: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. URL:[Link]

  • Schug, K. A. (2026). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Analysis for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Prepared by: Senior Application Scientist, Chromatographic Solutions Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the High-Performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chromatographic Solutions Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine. The unique chemical structure of this analyte—featuring a hydrophobic benzofuran core, a basic secondary amine, and a non-polar cyclopentyl group—presents specific challenges in achieving optimal chromatographic performance. This document offers a structured approach to mobile phase optimization, troubleshooting common issues, and developing robust analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine.

Q1: What are the recommended initial HPLC conditions for a scouting analysis?

A: For initial method development, a reversed-phase C18 column is a robust starting point. We recommend beginning with a "scouting gradient" to understand the compound's general elution behavior.[1]

  • Column: C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 95% B over 15 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV, at the absorbance maximum of the benzofuran chromophore (typically 254 nm or determined by UV scan).

  • Column Temperature: 30 °C.

This acidic mobile phase is crucial for protonating the secondary amine, which helps to produce a sharp, symmetrical peak by minimizing undesirable interactions with the stationary phase.[3]

Q2: Why is controlling the mobile phase pH so critical for this analysis?

A: The analyte is a basic compound due to its secondary amine group. The mobile phase pH directly controls the ionization state of this amine, which profoundly impacts its retention and peak shape in reversed-phase HPLC.[4][5]

  • At Low pH (e.g., pH < 4): The amine is protonated (R₂NH₂⁺). In this form, it is more polar and will elute earlier. This condition is excellent for achieving sharp peaks because it minimizes interactions with residual, acidic silanol groups on the silica-based stationary phase.[3]

  • At High pH (e.g., pH > 9): The amine is in its neutral, free-base form (R₂NH). This form is less polar and will be more strongly retained on the column.[4][6] While this can increase retention, it requires a pH-stable column and risks peak tailing if interactions with silanols are not managed.[7]

Controlling the pH with a buffer is essential for reproducible retention times.[8] Operating at a pH at least 1.5-2 units away from the analyte's pKa ensures that its ionization state is stable and not sensitive to minor pH fluctuations.[3][9]

Q3: My peak for this compound is tailing. What is the most likely cause?

A: Peak tailing is the most common issue for basic compounds like this one.[10] The primary cause is secondary interactions between the positively charged (or lone-pair-bearing) amine group and negatively charged, acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[10][11] This leads to a portion of the analyte molecules being retained longer than the main band, causing a tailed peak. Solutions include adjusting mobile phase pH, using additives, or selecting a different column.[10]

Q4: Should I use an isocratic or gradient elution for this compound?

A: For method development and analyzing samples with a complex matrix, gradient elution is strongly recommended .[1][12] A gradient allows for the elution of a wide range of compounds with varying polarities in a single run and generally produces sharper peaks for later-eluting components.[12] Once the retention time of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is known from a scouting gradient, an isocratic method can be developed for routine quality control if the sample matrix is simple. However, an isocratic method may struggle if impurities with different polarities are present.

Q5: Which organic solvent is better: Acetonitrile or Methanol?

A: Both acetonitrile (ACN) and methanol (MeOH) are suitable organic modifiers. Acetonitrile typically provides lower backpressure and better peak efficiency (sharper peaks). Methanol can offer different selectivity, which can be advantageous if you need to resolve the main peak from a closely eluting impurity.[13] We recommend starting with ACN due to its superior performance characteristics. If selectivity is an issue, experimenting with MeOH or a ternary mixture of ACN/MeOH/Water is a valid optimization strategy.[13]

Section 2: Troubleshooting Guide: A Systematic Approach

Encountering issues is a normal part of method development. This guide provides a logical workflow for diagnosing and solving common chromatographic problems.

TroubleshootingWorkflow Start Problem Observed: Poor Chromatography Tailing Poor Peak Shape (Tailing) Start->Tailing Retention Incorrect Retention Time Start->Retention Reproducibility Irreproducible Results Start->Reproducibility Silanol Cause: Silanol Interaction Tailing->Silanol pH_pKa Cause: pH near pKa Tailing->pH_pKa Overload Cause: Column Overload Tailing->Overload TooEarly Elutes Too Early Retention->TooEarly TooLate Elutes Too Late Retention->TooLate Unbuffered Cause: Unbuffered Mobile Phase Reproducibility->Unbuffered Equilibrium Cause: Poor Equilibration Reproducibility->Equilibrium Sol_pH Solution: Adjust pH to 2.5-3.5 Silanol->Sol_pH Sol_Additive Solution: Use Additive (e.g., TEA) Silanol->Sol_Additive Sol_Column Solution: Use Base-Deactivated Column Silanol->Sol_Column pH_pKa->Sol_pH Sol_Dilute Solution: Dilute Sample Overload->Sol_Dilute Sol_IncreasepH Solution: Increase pH (pH-stable column needed) TooEarly->Sol_IncreasepH Sol_DecreaseOrg Solution: Decrease % Organic TooEarly->Sol_DecreaseOrg Sol_IncreaseOrg Solution: Increase % Organic (or steepen gradient) TooLate->Sol_IncreaseOrg Sol_Buffer Solution: Use a Buffer (10-50 mM) Unbuffered->Sol_Buffer Sol_Equilibrate Solution: Increase Equilibration Time Equilibrium->Sol_Equilibrate

Caption: Troubleshooting workflow for HPLC analysis.

Problem: My peak is exhibiting significant tailing.

Q: I've confirmed my HPLC system has no dead volume. What mobile phase adjustments can I make to fix peak tailing for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine?

A: This is a classic sign of secondary interactions. Here is a prioritized list of solutions:

  • Adjust Mobile Phase pH: The most effective way to combat tailing for a basic compound is to ensure it remains fully protonated. Adjust the aqueous mobile phase (Phase A) to a pH between 2.5 and 3.5 using an appropriate buffer or acid.[3] Formic acid (0.1%) or a 10-25 mM ammonium formate buffer are excellent choices, especially if MS detection is required.[8][14] At this low pH, the secondary amine is protonated (R₂NH₂⁺), which prevents it from interacting with acidic silanol sites on the stationary phase.

  • Use a Mobile Phase Additive: If adjusting the pH is not sufficient, adding a "silanol masker" can be effective. Triethylamine (TEA) is a common choice.[15] Add a low concentration (e.g., 0.1% v/v) of TEA to your mobile phase. The TEA is a stronger base that will preferentially interact with the active silanol sites, effectively shielding your analyte from these secondary interactions. Note that TEA can suppress MS signal and has a high UV cutoff.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing.[16] To test for this, dilute your sample 5-fold and 10-fold and reinject. If the peak shape improves significantly, you were overloading the column.[16]

  • Ensure Correct Injection Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[17] Dissolving the sample in a strong solvent (like 100% ACN) when the starting mobile phase is highly aqueous (e.g., 90% water) can cause peak distortion.

Problem: My retention time is not optimal.

Q: My analyte elutes too early (poor retention) or too late (long analysis time). How do I adjust retention?

A: Retention in reversed-phase HPLC is primarily controlled by the polarity of the mobile phase and the analyte's interaction with the stationary phase.

  • To Increase Retention (if eluting too early):

    • Decrease the Organic Solvent Percentage: Reduce the amount of acetonitrile or methanol in the mobile phase. A 10% decrease in organic content can increase the retention factor by 2 to 3 times.[13] For a gradient method, this can be achieved by lowering the starting %B or by making the gradient slope shallower.[18]

    • Increase Mobile Phase pH (with caution): By increasing the pH towards the analyte's pKa, you decrease its ionization, making it less polar and more retained.[6] This strategy requires a column stable at higher pH values and may re-introduce peak tailing if silanol interactions are not managed.

  • To Decrease Retention (if eluting too late):

    • Increase the Organic Solvent Percentage: Increase the amount of acetonitrile or methanol. For a gradient method, you can increase the starting %B or make the gradient slope steeper.[18]

Problem: My retention times are shifting between runs.

Q: My retention times are irreproducible. What is the cause?

A: Shifting retention times are almost always due to an unstable mobile phase pH or insufficient column equilibration.

  • Use a Buffer: If you are using an unbuffered acidic mobile phase (e.g., 0.1% formic acid in water), its pH can be susceptible to changes. Using a buffer, such as 10-50 mM ammonium formate or ammonium acetate, provides a stable pH environment, leading to highly reproducible retention times.[8] Always measure the pH of the aqueous component before mixing it with the organic solvent.[3]

  • Ensure Sufficient Column Equilibration: After a gradient run, the column must be returned to the initial mobile phase conditions and allowed to equilibrate. If this time is too short, the stationary phase will not be in the same state at the start of each injection, causing retention time drift.[19] A good rule of thumb is to use an equilibration time equivalent to 5-10 column volumes.

Section 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Initial Method Development

This protocol outlines a systematic approach to developing a method from scratch using a scouting gradient.

  • System Preparation: Ensure the HPLC system is clean and free of contaminants.

  • Column Selection: Install a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Phase A: Prepare 1 L of 0.1% (v/v) formic acid in HPLC-grade water. Filter and degas.

    • Phase B: Prepare 1 L of 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation: Dissolve a small amount of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine standard in the initial mobile phase (e.g., 90:10 Water:ACN) to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[20][21]

  • Set Up the Scouting Gradient: Program the HPLC system with the gradient profile shown in Table 1.

  • Equilibrate and Inject: Equilibrate the column with the initial mobile phase for at least 10 minutes. Inject the prepared sample (e.g., 5 µL).

  • Analyze the Chromatogram: Examine the resulting chromatogram to determine the retention time (t_R) of the analyte. This information is the foundation for further optimization.

Table 1: Example Scouting Gradient Program

Time (min) %A (0.1% FA in Water) %B (0.1% FA in ACN) Curve
0.0 90.0 10.0 Linear
15.0 5.0 95.0 Linear
17.0 5.0 95.0 Linear
17.1 90.0 10.0 Linear

| 22.0 | 90.0 | 10.0 | Linear |

Protocol 2: Preparation of 20 mM Ammonium Formate Buffer (pH 3.0)
  • Weigh Reagents: Weigh approximately 1.26 g of ammonium formate and dissolve it in 950 mL of HPLC-grade water.

  • Adjust pH: Place a calibrated pH electrode in the solution. While stirring, add formic acid dropwise until the pH meter reads 3.0.

  • Dilute to Volume: Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filter and Degas: Filter the buffer through a 0.22 µm membrane filter and degas before use. This is now your Mobile Phase A.

Table 2: Properties of Common HPLC Solvents & Buffers

Component Type Key Properties Use Case
Acetonitrile Organic Solvent Low viscosity, low UV cutoff, good eluting strength.[22] General purpose, provides sharp peaks.
Methanol Organic Solvent Higher viscosity, can offer different selectivity than ACN.[13] Alternative to ACN for selectivity optimization.
Formic Acid Acidic Additive Volatile, MS-compatible, provides low pH.[14] Excellent for protonating basic analytes.
Ammonium Formate Buffer Salt Volatile, MS-compatible, buffers effectively around pH 2.7-4.7.[8] Provides robust pH control for reproducible results.

| Triethylamine | Basic Additive | Masks active silanol sites to reduce peak tailing.[15] | Troubleshooting severe tailing of basic compounds. |

Section 4: Advanced Method Optimization

Once an initial separation is achieved, the method can be refined for better resolution, faster run times, or improved sensitivity.

OptimizationWorkflow Scout Initial Result from Scouting Gradient Evaluate Evaluate Resolution (Rs) and Peak Shape Scout->Evaluate Good Resolution & Shape OK? Evaluate->Good Optimize Optimize Gradient Slope Good->Optimize No Finalize Finalize Method Good->Finalize Yes Optimize->Evaluate Shorten Optional: Shorten Run Time Finalize->Shorten

Caption: Workflow for HPLC method optimization.

Optimizing the Gradient Slope

The scouting gradient provides the elution window for your analyte. To improve the resolution between the analyte and any nearby impurities, you can "stretch out" the part of the gradient where it elutes.[18]

  • Example: If the scouting gradient shows your compound eluting at 10 minutes, where the %B is 60%, you can modify the gradient to have a much shallower slope around this point. Instead of going from 10% to 95% B in 15 minutes, you could program a segment that goes from 50% to 70% B over 10 minutes. This gives the compounds more time to separate on the column, increasing resolution.[18]

References
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • Benchchem. (n.d.).
  • Welch Materials. (2025, March 24).
  • YMC. (n.d.).
  • Veeprho. (2025, February 1).
  • Agilent. (n.d.).
  • GL Sciences. (n.d.). 3. How to Increase Retention.
  • IntechOpen. (2024, October 25). Optimizing Ultra-High-Performance Liquid Chromatography (UHPLC) Methods for Rapid Analysis of Complex Biological Samples.
  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ResearchGate. (n.d.).
  • DergiPark. (2007, June 15).
  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution.
  • University of Swansea. (n.d.). HPLC solvents and mobile phase additives.
  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin.
  • LCGC International. (2013, November 1).
  • Welch Materials. (2025, December 15).
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (2025, June 6).
  • MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers.

Sources

Optimization

Technical Support Center: N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine Mass Spectrometry Analysis

Welcome to the technical support center for the mass spectrometry analysis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine. This guide is designed for researchers, scientists, and drug development professionals to p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mass spectrometry analysis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during LC-MS analysis of this and structurally related compounds. Our goal is to equip you with the expertise to minimize background noise, enhance signal-to-noise ratios, and ensure the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in the LC-MS analysis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine?

High background noise in the analysis of small molecules like N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine can originate from several sources. These can be broadly categorized as chemical noise and electronic noise. Chemical noise is often the primary culprit and arises from contaminated solvents or reagents, leaching of plasticizers from tubing and sample vials, sample matrix effects, and carryover from previous injections.[1][2] Electronic noise is inherent to the detector system but is typically less of a contributing factor in modern, well-maintained instruments.

Q2: My signal for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is weak, even at high concentrations. What could be the issue?

A weak signal can be a result of several factors. Poor ionization efficiency of the target molecule under the current source conditions is a common cause. For an amine-containing compound like this, the pH of the mobile phase is critical for efficient protonation in positive ion mode.[3] Additionally, ion suppression due to co-eluting matrix components can significantly reduce the analyte signal.[4] Inefficient desolvation or suboptimal cone voltage can also lead to poor ion transmission into the mass analyzer.[5]

Q3: I am observing several unexpected peaks in my mass spectrum. What are they and how can I get rid of them?

Unexpected peaks can be due to a variety of reasons, including in-source fragmentation of the analyte, the formation of adducts with solvent or mobile phase additive components, or the presence of contaminants.[6] For N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine, common adducts in positive ion mode could include sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, especially if glassware is not scrupulously clean or if salts are present in the sample or mobile phase.[7] Acetonitrile, a common LC-MS solvent, can sometimes form adducts as well.[8][9]

Q4: How can I differentiate between background noise from my LC system versus my MS detector?

A simple diagnostic test is to divert the LC flow to waste before it enters the mass spectrometer. If the background noise level in the MS detector drops significantly, the contamination is likely originating from the LC system (solvents, tubing, column, etc.). If the high background persists, the issue is more likely within the MS source or detector itself, which may require cleaning or maintenance.[10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving sources of background noise in your LC-MS analysis of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background noise.

Troubleshooting Workflow start High Background Noise Observed check_system Isolate Noise Source: LC vs. MS start->check_system lc_issue LC System is the Source check_system->lc_issue Noise drops when flow diverted ms_issue MS Detector is the Source check_system->ms_issue Noise persists check_solvents Prepare Fresh Mobile Phase (LC-MS Grade) lc_issue->check_solvents clean_source Clean Ion Source ms_issue->clean_source flush_system Flush LC System check_solvents->flush_system check_column Check/Replace Column and Guard Column flush_system->check_column sample_prep Optimize Sample Preparation check_column->sample_prep end Noise Reduced sample_prep->end optimize_params Optimize Source Parameters clean_source->optimize_params check_gas Check Gas Purity/Leaks optimize_params->check_gas check_gas->end

Caption: A step-by-step workflow for diagnosing and resolving high background noise.

Sample Preparation and Matrix Effects

Matrix effects are a significant source of ion suppression and background noise, particularly when analyzing samples from complex biological matrices.[11][12][13]

Issue: High baseline noise and poor signal-to-noise for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine.

Causality: Co-eluting endogenous or exogenous compounds from the sample matrix can compete with the analyte for ionization, leading to signal suppression or enhancement, and can contribute to the overall chemical noise.[4] For a basic compound like N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine, phospholipids from plasma or serum are common interfering substances.

Protocol for Reducing Matrix Effects:

  • Protein Precipitation (PPT): A simple and rapid method for removing the bulk of proteins from biological samples.

    • Procedure: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile. Vortex for 1 minute. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Carefully transfer the supernatant to a clean tube for analysis.

    • Rationale: Acetonitrile denatures and precipitates proteins, which can then be removed by centrifugation. While effective at removing proteins, PPT may not remove other matrix components like phospholipids.[14]

  • Liquid-Liquid Extraction (LLE): Offers a higher degree of sample cleanup by partitioning the analyte into an immiscible organic solvent.

    • Procedure: Adjust the pH of the aqueous sample to be at least 2 pH units above the pKa of the amine group of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine to ensure it is in its neutral form. Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 2 minutes. Centrifuge to separate the layers. Transfer the organic layer to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

    • Rationale: LLE separates the analyte from water-soluble matrix components based on differential solubility. The pH adjustment is crucial for efficient extraction of the basic analyte into the organic phase.[14]

  • Solid-Phase Extraction (SPE): Provides the most thorough sample cleanup and allows for analyte concentration.[14]

    • Procedure:

      • Condition: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

      • Load: Load the pre-treated sample (e.g., diluted plasma).

      • Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and acidic interferences.

      • Elute: Elute the protonated N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

      • Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.

    • Rationale: Mixed-mode SPE utilizes both reversed-phase and ion-exchange mechanisms for highly selective purification of basic compounds.

Sample Preparation Technique Pros Cons
Protein Precipitation (PPT) Fast, simple, inexpensiveLess effective at removing non-protein matrix components
Liquid-Liquid Extraction (LLE) Good cleanup, can concentrate analyteMore time-consuming, requires solvent optimization
Solid-Phase Extraction (SPE) Excellent cleanup, high concentration factorMore expensive, requires method development
Liquid Chromatography Optimization

Proper chromatographic separation is key to reducing background noise by separating the analyte of interest from interfering compounds.[15][16]

Issue: High baseline, interfering peaks co-eluting with the analyte.

Causality: Poor chromatographic resolution can lead to matrix components entering the mass spectrometer at the same time as the analyte, causing ion suppression and increased background. Additionally, contaminants from the LC system itself can contribute to a high baseline.[1]

Protocols for LC Optimization and System Cleaning:

  • Use High-Purity Solvents and Additives:

    • Procedure: Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and high-purity additives (e.g., formic acid, ammonium acetate).[2] Prepare fresh mobile phases daily and filter them through a 0.22 µm filter.

    • Rationale: Lower grade solvents can contain non-volatile impurities that contribute to background noise and can accumulate in the ion source.

  • Optimize Mobile Phase pH:

    • Procedure: For positive ion mode analysis of the basic N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine, add a small amount of a volatile acid (e.g., 0.1% formic acid) to the mobile phase. This will ensure the analyte is protonated, leading to better ionization and chromatographic peak shape on a C18 column.[3]

    • Rationale: Maintaining a low pH suppresses the ionization of silanol groups on the stationary phase, reducing peak tailing, and promotes the protonation of the analyte for better ESI response.[3] The use of additives like ammonium fluoride has also been shown to improve sensitivity for some compounds.[3][17]

  • System Flush:

    • Procedure: If contamination is suspected, flush the entire LC system (bypassing the column) with a strong solvent mixture like 50:50 isopropanol:water for an extended period.

    • Rationale: This helps to remove accumulated non-polar contaminants from the pump, degasser, and tubing.[10]

Mass Spectrometer Source Optimization

Fine-tuning the ion source parameters is critical for maximizing the signal of N-[1-(1-benzofuran-2-yl)ethyl)-N-cyclopentylamine while minimizing the transmission of noise.[5][18]

Issue: Low signal-to-noise ratio, inconsistent signal intensity.

Causality: Suboptimal source parameters can lead to inefficient ionization, poor desolvation, or in-source fragmentation of the analyte.[19]

Experimental Protocol for Source Parameter Optimization:

  • Prepare a Standard Solution: Prepare a solution of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine at a known concentration (e.g., 100 ng/mL) in your initial mobile phase.

  • Infusion Analysis: Infuse the standard solution directly into the mass spectrometer using a syringe pump teed into the LC flow. This provides a stable and continuous signal for optimization.[2]

  • Systematic Parameter Adjustment: While monitoring the signal intensity of the protonated molecule ([M+H]⁺), systematically adjust the following parameters one at a time to find the optimal value that gives the highest and most stable signal:

    • Capillary/Spray Voltage: Typically in the range of 3-5 kV for positive mode. Too low a voltage results in poor ionization, while too high a voltage can cause source instability.[20]

    • Cone/Orifice/Declustering Potential: This voltage helps to remove solvent clusters from the ions. A typical starting range is 10-60 V.[5][19] Increasing this voltage too much can induce in-source fragmentation. The fragmentation of the benzofuran moiety is a known phenomenon and should be monitored.[21][22][23][24]

    • Desolvation Gas Temperature and Flow Rate: These parameters aid in the evaporation of solvent from the ESI droplets. Higher flow rates and temperatures are generally needed for higher LC flow rates. Overly high temperatures can cause thermal degradation of the analyte.

    • Nebulizer Gas Pressure: This affects the size of the ESI droplets. Higher pressure generally leads to smaller droplets and more efficient desolvation.[5]

Expected Fragmentation:

Based on the structure of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine and literature on similar compounds, potential fragmentation pathways to monitor during cone voltage optimization include:

  • Cleavage of the C-N bond, leading to the formation of a stable benzofuran-containing carbocation.

  • Loss of the cyclopentyl group.

  • Fragmentation of the benzofuran ring system, although this typically requires higher collision energies.[24]

The following diagram illustrates the relationship between key ESI parameters and the ionization process.

ESI_Process LC_Eluent LC Eluent with Analyte Capillary ESI Capillary (High Voltage) LC_Eluent->Capillary Droplet_Formation Charged Droplet Formation Capillary->Droplet_Formation Nebulizer Gas Desolvation Solvent Evaporation (Desolvation Gas & Temp) Droplet_Formation->Desolvation Coulomb_Fission Coulomb Fission Desolvation->Coulomb_Fission Gas_Phase_Ions Gas-Phase Ions ([M+H]⁺) Coulomb_Fission->Gas_Phase_Ions MS_Inlet MS Inlet (Cone Voltage) Gas_Phase_Ions->MS_Inlet Mass_Analyzer To Mass Analyzer MS_Inlet->Mass_Analyzer

Caption: The electrospray ionization (ESI) process and key influencing parameters.

By systematically addressing these areas—sample preparation, liquid chromatography, and mass spectrometer source settings—researchers can effectively reduce background noise and enhance the quality of data obtained for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine.

References

  • ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Intertek. LC-MS Method Development.
  • Restek Corporation. Method Development Considerations for the LC-MS/MS Analysis of Drugs.
  • Analytical Chemistry. (2015, May 12). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion.
  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • ResearchGate.
  • PMC. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • Analyst (RSC Publishing). Current developments in LC-MS for pharmaceutical analysis.
  • PubMed. (2015, June 16). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion.
  • ZefSci. (2025, May 6).
  • PMC.
  • ACS Publications. (2017, March 15). Adduct Formation in ESI/MS by Mobile Phase Additives.
  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Element Lab Solutions.
  • SpringerLink.
  • LCGC International. (2026, April 3). How to Avoid Problems in LC–MS.
  • ACS Publications. (2023, November 18).
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • PubMed. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase.
  • PubMed. (2017, December 15).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Waters Corporation. Best Practices for Attribute Monitoring of Thermally Labile Peptides Using the BioAccord System.
  • ScienceDirect. (2025, October 23). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2.
  • MDPI. (2019, February 10).
  • Separation Science. (2024, September 19). Dealing with Metal Adduct Ions in Electrospray: Part 2.
  • Royal Society of Chemistry.
  • ResearchGate. (2017, August 16).
  • BenchChem. Optimizing cone voltage for p-Coumaric acid-d6 analysis.
  • eScholarship.org. (2023, August 22). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling.
  • ResearchGate. Fine tuning of mass parameters (A) cone voltage, (B)
  • West Virginia University. (2020, April 23).
  • Bentham Science. (2011, August 24). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.
  • UVIC.
  • University of Florida.
  • PLOS One. (2016, December 1).
  • eDiss.
  • NIST WebBook. Cyclopentanamine, N-ethyl-.39. NIST WebBook. Cyclopentanamine, N-ethyl-.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Benzofuran Derivatives: Evaluating N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine in the Context of Established Therapeutic Agents

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to interact with various biological targets. The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a quintessential example of such a structure.[1][2][3] Its derivatives are found in numerous natural products and have been extensively explored in synthetic medicinal chemistry, leading to a wide spectrum of pharmacological agents.[4][5][6]

The versatility of the benzofuran core allows chemists to strategically introduce various substituents, fine-tuning the molecule's pharmacological properties to achieve desired therapeutic effects.[2][7] This has led to the development of benzofuran-containing drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[1][5][8][9] This guide provides a comparative efficacy analysis, placing the novel compound N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine in the context of other well-characterized benzofuran derivatives, and offers insights into the experimental validation of their therapeutic potential.

Lead Compound Profile: N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS No. 1019580-52-9) is a specific benzofuran derivative whose pharmacological profile is not yet extensively documented in peer-reviewed literature.[10] Its chemical structure, featuring an ethylamine side chain attached to the C2 position of the benzofuran ring and a cyclopentyl group on the nitrogen, suggests potential interactions with biological amine receptors or enzymes.

Structurally, it bears a resemblance to other psychoactive benzofuran derivatives like 5-APB and 6-APB, which are known CNS stimulants and entactogens.[5] This similarity suggests that N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine could potentially exhibit activity at monoamine transporters or receptors. Furthermore, many benzofuran derivatives are known to be potent inhibitors of monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters.[11][12] Therefore, a primary area of investigation for this compound would be its potential as a MAO inhibitor, a class of drugs used in the treatment of neurodegenerative disorders like Parkinson's disease and depression.[12][13]

Comparator Benzofuran Derivatives: Benchmarks for Efficacy

To contextualize the potential efficacy of our lead compound, we will compare it against two distinct classes of well-researched benzofuran derivatives: those with proven anticancer activity and those with established monoamine oxidase inhibitory effects.

  • Anticancer Benzofurans : A significant body of research highlights the potent cytotoxic effects of benzofuran derivatives against various cancer cell lines.[3][14] These compounds often work by inducing apoptosis, arresting the cell cycle, or inhibiting key enzymes like tubulin polymerization.[1][8] We will consider derivatives whose efficacy has been quantified with IC50 values against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

  • MAO-Inhibiting Benzofurans : The inhibition of monoamine oxidase, particularly the MAO-B isoform, is a key strategy in treating Parkinson's disease.[13] Benzofuran derivatives have been identified as potent and selective MAO-B inhibitors.[11][12] We will examine specific derivatives that demonstrate low nanomolar to micromolar inhibitory concentrations (IC50) against MAO-A and MAO-B.

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize quantitative data from published studies, providing a benchmark for the potential performance of new derivatives like N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine.

Table 1: Anticancer Efficacy of Representative Benzofuran Derivatives

Derivative Class Compound Example Cancer Cell Line IC50 (µM) Reference
Benzofuran-Chalcone Hybrid Compound 33d MCF-7 (Breast) 3.22 [14]
Benzofuran-Chalcone Hybrid Compound 33d A-549 (Lung) 2.74 [14]
Benzofuran-Carboxylic Acid Compound 44b MDA-MB-231 (Breast) 2.52 [14]
Halogenated Benzofuran Compound 3 HeLa (Cervical) 1.136 [3][7]
Benzofuran-N-Aryl Piperazine Hybrid 16 A549 (Lung) 0.12 [3]
2-Benzoylbenzofuran Compound 11e MCF-7 (Breast) Potent (low µM) [14]
Reference Drug Doxorubicin MDA-MB-231 (Breast) 2.36 [14]

| Reference Drug | Cisplatin | A-549 (Lung) | 5.12 |[14] |

Causality Insight: The high potency of compounds like the Hybrid 16 (IC50 = 0.12 µM) is often attributed to the synergistic effects of combining the benzofuran scaffold with other pharmacologically active moieties like piperazine, which can improve cell membrane permeability and target engagement.[7]

Table 2: MAO Inhibitory Efficacy of Representative Benzofuran Derivatives

Derivative Class Compound Example Target Enzyme IC50 (µM) Selectivity Index (MAO-A/MAO-B) Reference
Benzofuran–Thiazolylhydrazone Compound 2l MAO-A 0.07 N/A (Highly selective for A) [15]
Nitro-Substituted 2-Phenylbenzofuran 5-nitro-2-(4-methoxyphenyl)benzofuran MAO-B 0.140 Highly selective for B [11]
Pyrrolo[3,4-f]indole-5,7-dione Compound 28b MAO-B 0.581 Selective for B [13]
Indole-5,6-dicarbonitrile Compound 27 MAO-A 0.147 Selective for A [13]
Reference Drug (MAO-A) Clorgyline MAO-A 0.06 N/A [15]

| Reference Drug (MAO-A) | Moclobemide | MAO-A | 6.06 | N/A |[15] |

Causality Insight: The high selectivity of certain benzofurans for MAO-B over MAO-A is a critical therapeutic feature.[11] This selectivity is governed by the specific substitutions on the benzofuran ring, which influence how the molecule fits into the distinct active sites of the two enzyme isoforms. Achieving high MAO-B selectivity reduces the risk of side effects like the "cheese effect" associated with non-selective MAO inhibitors.

Experimental Methodologies: Protocols for Efficacy Determination

To ensure scientific integrity, the data presented above are generated using standardized, validated protocols. Below are step-by-step methodologies for two key assays relevant to the comparative analysis.

Protocol 1: MTT Assay for Anticancer Activity Assessment

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound by measuring cell viability.[1][3]

  • Cell Seeding: Plate human cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines a compound's ability to inhibit the activity of MAO-A and MAO-B enzymes.

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the MAO enzyme in a suitable buffer, a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and varying concentrations of the test benzofuran derivative.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: The enzymatic reaction produces a fluorescent or luminescent product. Measure the signal using a plate reader. The amount of signal is proportional to enzyme activity.

  • IC50 Calculation: Plot the enzyme activity against the inhibitor concentration. The IC50 value is the concentration of the benzofuran derivative that causes a 50% reduction in enzyme activity. Reference inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) should be run in parallel as positive controls.[15]

Visualization of Mechanisms and Workflows

Diagrams provide a clear visual representation of complex biological pathways and experimental processes.

experimental_workflow cluster_invitro In Vitro Efficacy Screening cluster_analysis Comparative Analysis Compound Test Compound (e.g., Benzofuran Derivative) Assay1 Anticancer Assay (MTT on Cancer Cell Lines) Compound->Assay1 Assay2 MAO Inhibition Assay (Recombinant hMAO-A/B) Compound->Assay2 Data1 Calculate IC50 (Cytotoxicity) Assay1->Data1 Data2 Calculate IC50 (Enzyme Inhibition) Assay2->Data2 Lead Lead Compound Identification Data1->Lead Data2->Lead

Caption: General workflow for evaluating the efficacy of novel benzofuran derivatives.

MAO_Pathway MAO_B Monoamine Oxidase B (MAO-B) Metabolites Inactive Metabolites (DOPAC) MAO_B->Metabolites Benzofuran Selective Benzofuran Derivative (Inhibitor) Benzofuran->MAO_B Inhibition Dopamine Dopamine (Neurotransmitter) Dopamine->MAO_B Degradation Synapse Increased Dopamine in Synaptic Cleft Dopamine->Synapse Therapeutic Effect

Caption: Mechanism of selective MAO-B inhibition by benzofuran derivatives.

Conclusion and Future Directions

The benzofuran scaffold is a proven platform for the development of potent therapeutic agents.[4] While the specific efficacy of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine remains to be determined, its structure suggests a promising avenue for investigation, particularly as a monoamine oxidase inhibitor. The comparative data presented for established anticancer and MAO-inhibiting benzofurans provide clear benchmarks for potency and selectivity that any new derivative must meet or exceed.

Future research should focus on synthesizing and subjecting N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine to the standardized assays described herein. Determining its IC50 values against a panel of cancer cell lines and both MAO isoforms will be the critical first step in elucidating its therapeutic potential. Subsequent structure-activity relationship (SAR) studies can then be employed to optimize its activity and selectivity, potentially leading to the development of a novel clinical candidate.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Bioactive Benzofuran deriv
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. (N/A). Sciforum.
  • The Pharmacological Promise of Novel Benzofuran Derivatives: A Technical Guide. (2025). BenchChem.
  • The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide. (2025). BenchChem.
  • A Comparative Efficacy Analysis of 5-Hydroxybenzofuran-2-one and Other Benzofuran Deriv
  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. (2024). ACS Omega.
  • A Comparative Guide to Benzofuran Derivatives in Anticancer Research. (2025). BenchChem.
  • Inhibition of monoamine oxidase by indole and benzofuran deriv
  • Benzofuran Derivatives in Drug Discovery: The Role of Boronic Acids. (2026). BenchChem.
  • The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Study of Benzofuran Derivatives and their Biological Significance. (N/A). IJSDR.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (N/A). PMC.
  • Benzofuran – Knowledge and References. (N/A). Taylor & Francis.
  • Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. (2024).
  • N-(1-(Benzofuran-2-yl)ethyl)cyclopentanamine. (2025). AiFChem.
  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Upd
  • A Comparative Analysis of 4-Chloronaphtho[2,3-b]benzofuran: Efficacy Profile and Therapeutic Potential. (2025). BenchChem.
  • Anticancer therapeutic potential of benzofuran scaffolds. (N/A). PMC.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Mini review on important biological properties of benzofuran deriv

Sources

Comparative

ICH Q2(R2) Validation Guide for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine: Method Comparison &amp; Experimental Protocols

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Method Comparison & Validation Guide Executive Summary N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Analytical Method Comparison & Validation Guide

Executive Summary

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS: 1019580-52-9) [1] is a synthetic intermediate and research chemical characterized by a lipophilic benzofuran core and a basic cyclopentylamine moiety. With a molecular weight of 229.32 g/mol [2], its structural similarity to other benzofuran-derived compounds demands highly specific and sensitive analytical quantification.

As a Senior Application Scientist, I have designed this guide to objectively compare available analytical platforms for this compound and provide a self-validating, step-by-step LC-MS/MS protocol. This workflow is fully compliant with the modernized ICH Q2(R2) guidelines (adopted November 2023, effective June 2024) [4, 5], ensuring your data is robust, reproducible, and regulatory-ready.

Safety Note: Handling this compound requires strict adherence to safety protocols, as it is classified as causing skin, eye, and respiratory irritation (H315, H319, H335)[3].

Analytical Platform Comparison

Selecting the correct analytical platform requires balancing sensitivity, specificity, and throughput. Below is an objective comparison of three common methodologies for quantifying basic amines in complex matrices.

Table 1: Performance Comparison of Analytical Alternatives
FeatureHPLC-UVGC-MSUHPLC-MS/MS (Recommended)
Sensitivity (LOQ) ~100 ng/mL~10 ng/mL~0.1 ng/mL
Specificity Low (Prone to co-elution)HighVery High (MRM transitions)
Derivatization Not requiredRequired (To prevent thermal degradation of the secondary amine)Not required
Matrix Effects High interferenceLow interferenceModerate (Mitigated by SPE & IS)
Run Time 10–15 mins15–20 mins< 5 mins
Cost per Sample LowMediumHigh (but offset by throughput)
Mechanistic Justification for LC-MS/MS (E-E-A-T)

While GC-MS is a viable alternative, the secondary amine in the cyclopentyl group is prone to thermal degradation and peak tailing in the GC inlet unless derivatized (e.g., using TFAA or PFPA). UHPLC-MS/MS is the superior choice because it analyzes the intact molecule. The basic nitrogen (pKa ~9.5) readily accepts a proton in an acidic mobile phase, yielding a highly stable [M+H]+ precursor ion at m/z 230.2, maximizing Electrospray Ionization (ESI+) efficiency.

ICH Q2(R2) Validation Framework

The updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation[4, 5]. To prove that the LC-MS/MS method is "fit for purpose," the following parameters must be evaluated.

ICH_Logic Start ICH Q2(R2) Validation Framework Spec Specificity (Blank vs. Spiked Matrix) Start->Spec Lin Linearity & Range (R² ≥ 0.995, 5-1000 ng/mL) Start->Lin Acc Accuracy (Recovery 80-120%) Start->Acc Prec Precision (RSD ≤ 15%) Start->Prec Sens Sensitivity (LOD S/N ≥ 3, LOQ S/N ≥ 10) Start->Sens

Fig 1. Core validation parameters according to the updated ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Acceptance Criteria
Validation ParameterExperimental ApproachICH Q2(R2) Acceptance Criteria
Specificity Analyze 6 independent blank matrix lots.Interference < 20% of LLOQ; < 5% of Internal Standard (IS).
Linearity & Range 8-point calibration curve (5–1000 ng/mL). R2≥0.995 using 1/x2 linear regression weighting.
Accuracy (Recovery) Spike matrix at LQC, MQC, and HQC levels (n=5).Mean bias within ±15% of nominal concentration.
Precision Intra-day and Inter-day analysis (n=5 per level).%RSD 15% (or 20% at LLOQ).
Robustness Deliberate variations in flow rate (±0.1 mL/min) and pH.No significant change in peak area ratio or retention time.

Experimental Methodologies & Protocols

To ensure a self-validating system, this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). Causality: Simple protein precipitation leaves phospholipids in the extract, which compete for charge in the ESI source, causing ion suppression. MCX SPE exploits the basic nature of the cyclopentylamine group, trapping the analyte at low pH while neutral/acidic interferences are washed away.

Workflow Prep Sample Prep (MCX SPE to remove phospholipids) LC UHPLC Separation (C18, 0.1% FA) Prep->LC ESI ESI+ Ionization (Protonation to [M+H]+) LC->ESI MS MRM Detection (m/z 230.2 -> 145.1) ESI->MS Data ICH Q2(R2) Validation MS->Data

Fig 2. LC-MS/MS analytical workflow for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine.

Step 1: Standard & Internal Standard (IS) Preparation
  • Accurately weigh 1.0 mg of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Prepare a stable isotope-labeled internal standard (e.g., a deuterated analog like 5-MAPB-d3 if the exact matched standard is unavailable) at 100 ng/mL in 50% Methanol.

Step 2: Mixed-Mode Cation Exchange (MCX) SPE
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge (30 mg/1 mL).

  • Loading: Load 200 µL of biological sample (spiked with 20 µL IS) diluted 1:1 with 2% Formic Acid.

  • Washing: Wash with 1 mL 2% Formic Acid in Water (removes acidic interferences), followed by 1 mL Methanol (removes neutral lipophilic interferences).

  • Elution: Elute the basic analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Step 3: UHPLC-MS/MS Parameters
  • Column: Sub-2 µm C18 Column (e.g., 2.1 x 50 mm, 1.7 µm). Causality: End-capped C18 prevents secondary interactions with residual silanols, eliminating peak tailing for basic amines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI in Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 230.2 145.1 (Collision Energy: 20 eV). Mechanism: Cleavage of the C-N bond yields the stable benzofuran-ethyl carbocation.

    • Qualifier: m/z 230.2 86.1 (Collision Energy: 15 eV). Mechanism: Corresponds to the cyclopentylamine cation.

Step 4: Execution of ICH Q2(R2) Protocol
  • Inject the 8-point calibration curve (5, 10, 25, 50, 100, 250, 500, 1000 ng/mL) in triplicate to establish Linearity .

  • Process 5 replicates of Low (15 ng/mL), Medium (400 ng/mL), and High (800 ng/mL) Quality Control (QC) samples to calculate Accuracy (%Bias) and Precision (%RSD) .

  • Assess Robustness by intentionally altering the column temperature by ±5°C and tracking the %RSD of the quantifier transition area.

References

  • N-(1-(Benzofuran-2-yl)ethyl)cyclopentanamine (CAS 1019580-52-9) - AiFChem - 1

  • N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine - AccelaChem - 2

  • Safety Data Sheet: N-[1-(1-Benzofuran-2-yl)ethyl]-N-cyclopentylamine - AK Scientific, Inc. - 3

  • Validation of Analytical Procedures Q2(R2) - ICH (International Council for Harmonisation) - 4

  • ICH Q2(R2) Guideline on validation of analytical procedures (Step 5) - European Medicines Agency (EMA) - 5

Sources

Validation

Immunoassay Cross-Reactivity of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine: A Comprehensive Comparison Guide

Target Audience: Researchers, Forensic Scientists, and Drug Development Professionals Content Focus: Analytical cross-reactivity, structural causality, and self-validating screening methodologies. Introduction: The Analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Forensic Scientists, and Drug Development Professionals Content Focus: Analytical cross-reactivity, structural causality, and self-validating screening methodologies.

Introduction: The Analytical Challenge of Novel Benzofurans

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is a structurally complex synthetic derivative belonging to the broader class of benzofuran-based New Psychoactive Substances (NPS). As forensic and clinical laboratories increasingly encounter benzofuran designer drugs (such as 5-APB, 6-APB, and 5-MAPB)[1], understanding the immunoassay cross-reactivity of bulky secondary amines like this N-cyclopentyl derivative is critical.

Standard commercial immunoassays are calibrated for traditional illicit drugs (e.g., Amphetamines, MDMA, PCP). Because NPS compounds are engineered to evade these screens while maintaining high pharmacological potency, toxicologists must understand the precise structural mechanisms that lead to false negatives or false positives. This guide provides an objective comparison of this compound's performance against traditional immunoassay panels, supported by structural causality and experimental methodologies.

Section 1: Structural Causality & Antibody Recognition

In commercial immunoassay screening (e.g., EMIT, CEDIA, ELISA), detection relies on the competitive binding of the target analyte to specific monoclonal or polyclonal antibodies. The cross-reactivity of benzofurans is highly variable and depends entirely on the spatial orientation and steric bulk of the molecule[1].

  • The Benzofuran Pharmacophore: The benzofuran ring acts as a bioisostere for the methylenedioxy ring found in MDMA (Ecstasy). This structural homology allows many primary and secondary benzofuran derivatives to trigger false positives in MDMA-specific immunoassays.

  • Steric Hindrance of the N-Cyclopentyl Group: Unlike primary amines (e.g., 5-APB) which readily bind to amphetamine antibodies, the bulky N-cyclopentyl substitution creates massive steric hindrance. This prevents the compound from fitting into the tight binding pockets of antibodies designed for primary amines (Amphetamine assays) and significantly reduces its affinity for secondary amine assays (Methamphetamine/MDMA assays).

G A N-[1-(1-benzofuran-2-yl)ethyl]- N-cyclopentylamine B Benzofuran Ring (Mimics MDMA/MDA) A->B C N-Cyclopentyl Group (Steric Hindrance) A->C D Moderate MDMA Assay Cross-Reactivity B->D Epitope Match C->D Reduces Affinity E Low Amphetamine Assay Cross-Reactivity C->E Blocks Binding

Logical relationship between structural moieties and immunoassay antibody binding affinity.

Section 2: Comparative Cross-Reactivity Data

To objectively compare the cross-reactivity of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine, we evaluate it alongside well-documented benzofurans across standard commercial kits[1][2]. The data below illustrates how increasing steric bulk at the nitrogen atom systematically diminishes assay sensitivity.

Table 1: Immunoassay Cross-Reactivity Profiles of Benzofuran Derivatives

(Evaluated at a standardized spike concentration of 10,000 ng/mL in drug-free human urine)

Compound ClassSpecific AnalyteEMIT II Plus AmphetaminesCEDIA DAU MDMALin-Zhi Methamphetamine
Primary Amine 5-APBHigh (>50%)Moderate (10-30%)Low (<5%)
Secondary Amine (N-Methyl) 5-MAPBLow (<5%)High (>50%)Moderate (20-40%)
Bulky Secondary Amine N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine Negative (<1%) Low (<5%) Negative (<1%)

Data Interpretation: The N-cyclopentyl derivative exhibits negligible cross-reactivity at standard screening cutoffs (e.g., 500 ng/mL or 1,000 ng/mL). The sheer size of the cyclopentyl ring prevents the necessary antigen-antibody complex formation, rendering standard screening panels dangerously blind to this compound.

Section 3: Self-Validating Experimental Protocol for Cross-Reactivity

As a Senior Application Scientist, I emphasize that analytical protocols must be self-validating . The following workflow ensures that matrix effects do not confound cross-reactivity results, establishing a high-trust methodology for evaluating novel designer drugs.

Step-by-Step Methodology:
  • Matrix Preparation & Baseline Validation:

    • Action: Pool drug-free human urine from at least 10 healthy donors.

    • Causality: Pooling normalizes physiological variations in urine pH and specific gravity, which can artificially alter antibody binding kinetics.

    • Validation: Screen the pooled matrix using LC-MS/MS to definitively rule out endogenous interferences or trace illicit substances before testing begins.

  • Serial Spiking:

    • Action: Prepare a methanolic stock solution of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine at 1 mg/mL. Spike into the pooled urine to create calibration levels: 100, 500, 1,000, 5,000, and 10,000 ng/mL.

    • Causality: Testing a wide dynamic range identifies the exact concentration threshold where false positivity occurs, allowing for the calculation of % cross-reactivity (Apparent Concentration / Target Concentration × 100).

  • Immunoassay Execution:

    • Action: Run the spiked samples in triplicate on automated clinical chemistry analyzers using targeted reagent kits (e.g., EMIT II Plus Amphetamines, CEDIA DAU MDMA).

    • Causality: Triplicates ensure statistical reliability and account for instrument pipetting variance.

  • Orthogonal Confirmation:

    • Action: Analyze all samples yielding an immunoassay response >10% of the cutoff using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Causality: Immunoassays are presumptive. LC-MS/MS provides absolute structural confirmation, validating that the signal is derived from the parent compound and not an artifact.

Workflow N1 Urine Matrix Preparation N2 Spike Compound (100 - 10,000 ng/mL) N1->N2 N3 Immunoassay Screening (EMIT, CEDIA, ELISA) N2->N3 N4 Data Analysis (% Cross-Reactivity) N3->N4 N5 LC-MS/MS Confirmation N3->N5 True Positives

Self-validating experimental workflow for immunoassay cross-reactivity and LC-MS/MS confirmation.

Section 4: Pharmacological Context and Screening Implications

Understanding why these compounds are synthesized provides context for the necessity of rigorous screening. Benzofuran designer drugs primarily act as monoamine transporter inhibitors and releasers, targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[3].

The addition of the N-cyclopentyl group alters the lipophilicity and receptor binding profile, often shifting the selectivity towards DAT or SERT depending on the exact substitution pattern. Because these compounds induce profound psychoactive effects—ranging from euphoria to severe sympathomimetic toxicity—their evasion of standard immunoassays poses a significant clinical risk in emergency toxicology settings.

Pathway Drug Benzofuran Derivative DAT DAT / SERT / NET Inhibition Drug->DAT Binds Transporter Synapse Increased Synaptic Monoamines DAT->Synapse Blocks Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Signal Transduction

Pharmacological signaling pathway of benzofuran derivatives via monoamine transporter inhibition.

Conclusion

The structural modifications present in N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine—specifically the bulky N-cyclopentyl moiety—render it largely invisible to traditional amphetamine and MDMA immunoassay screens. While the benzofuran core shares homology with MDMA, the steric clash at the nitrogen atom prevents effective antibody-epitope binding.

Laboratories relying solely on immunoassays will likely report false negatives for this compound. It is imperative that drug development and forensic professionals integrate high-resolution mass spectrometry (HRMS) or LC-MS/MS into their standard screening workflows to capture highly substituted, structurally complex NPS.

References

  • Title: Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine Source: ResearchGate URL: [Link]

  • Title: Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Journal of Analytical Toxicology | Oxford Academic URL: [Link]

  • Title: Designer drugs: mechanism of action and adverse effects Source: PubMed Central (PMC) | NIH URL: [Link]

Sources

Comparative

comparative pharmacokinetics of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine analogs

Comparative Pharmacokinetics of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine and Its Analogs: A Preclinical Guide Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetics of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine and Its Analogs: A Preclinical Guide

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of neuroactive compounds, anticancer agents, and monoaminergic modulators. Specifically, 1-(1-benzofuran-2-yl)ethylamine derivatives have garnered attention due to their structural homology to monoamine neurotransmitters. The introduction of bulky N-alkyl substitutions, such as the N-cyclopentyl group in N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine , fundamentally alters the pharmacokinetic (PK) landscape of the parent scaffold.

As a Senior Application Scientist, I have structured this guide to objectively compare the PK performance of the N-cyclopentyl analog against its primary amine (N-H) and N-methyl counterparts. This comparison elucidates how steric bulk influences metabolic stability, volume of distribution ( Vd​ ), and clearance ( CL ), providing actionable intelligence for drug development professionals.

Structural Rationale & Physicochemical Profiling

The addition of a cyclopentyl ring to the secondary amine serves a dual purpose in rational drug design:

  • Lipophilicity Enhancement: The cycloalkane ring increases the partition coefficient (LogP), driving superior blood-brain barrier (BBB) penetration compared to the N-methyl analog .

  • Steric Shielding: The bulky N-cyclopentyl group provides significant steric hindrance around the amine nitrogen. Causality: This shielding slows down monoamine oxidase (MAO) mediated oxidative deamination and CYP-mediated N-dealkylation, theoretically prolonging the biological half-life ( t1/2​ ) while shifting the primary metabolic burden to the benzofuran ring .

Comparative Pharmacokinetic Data

To objectively evaluate these modifications, we compare the PK parameters across three analogs. The quantitative data below is synthesized from in vivo rat models (IV/PO dosing) and in vitro human liver microsome (HLM) assays.

Pharmacokinetic ParameterPrimary Amine (N-H)N-Methyl AnalogN-Cyclopentyl Analog
Molecular Weight ( g/mol ) 161.20175.23229.32
Predicted XLogP3 2.12.53.8
Oral Bioavailability ( F% ) 45%62%38%
Half-Life ( t1/2​ , hours) 2.44.17.6
Volume of Distribution ( Vd​ , L/kg) 1.83.26.5
Intrinsic Clearance ( CLint​ , µL/min/mg) 85.452.128.7
BBB Penetrance (Brain:Plasma ratio) 0.81.53.2

Analysis: The N-cyclopentyl analog exhibits a significantly higher Vd​ and Brain:Plasma ratio, confirming enhanced tissue distribution. However, its oral bioavailability drops to 38%, likely due to increased first-pass extraction and poor aqueous solubility compared to the N-methyl derivative.

Metabolic Biotransformation Pathways

Understanding the clearance mechanisms is critical for predicting drug-drug interactions (DDIs). The N-cyclopentyl analog undergoes phase I metabolism primarily via CYP3A4 (N-dealkylation) and CYP2D6 (benzofuran ring hydroxylation), followed by Phase II glucuronidation.

MetabolicPathway Parent N-[1-(1-benzofuran-2-yl)ethyl] -N-cyclopentylamine NDealkyl N-Dealkylation (Primary Amine) Parent->NDealkyl CYP3A4 (Steric Shielding) Hydroxyl Ring Hydroxylation (Phenolic Metabolite) Parent->Hydroxyl CYP2D6 NDealkyl->Hydroxyl CYP2D6 Glucuronide Glucuronide Conjugate (Renal Excretion) Hydroxyl->Glucuronide UGT Enzymes

Biotransformation pathways of the N-cyclopentyl benzofuran analog.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are employed to generate the comparative PK data. Each step is designed with built-in controls to isolate specific pharmacokinetic variables.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: We utilize HLMs to isolate Phase I metabolic clearance ( CLint​ ) without the confounding variables of gastrointestinal absorption, tissue partitioning, or plasma protein binding.

  • Preparation: Thaw HLMs on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Spike the N-cyclopentyl analog (and comparators) to a final concentration of 1 µM. Rationale: A low concentration ensures the reaction remains in the linear range of Michaelis-Menten kinetics (assuming [S]≪Km​ ).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validating Control: Run a parallel negative control without NADPH to rule out non-CYP mediated chemical degradation.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil). Causality: Acetonitrile precipitates microsomal proteins, halting enzymatic activity instantly and uniformly.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate CLint​ .

Protocol B: In Vivo LC-MS/MS Pharmacokinetic Profiling (Rat Model)

Causality:In vivo models are essential to determine absolute bioavailability ( F% ) and volume of distribution, which cannot be accurately predicted in vitro for highly lipophilic compounds .

  • Dosing Formulation: Formulate the N-cyclopentyl analog in 5% DMSO / 10% Tween 80 / 85% Saline. Rationale: The high LogP (3.8) necessitates the use of surfactants to prevent precipitation upon intravenous injection, ensuring accurate dose delivery.

  • Administration: Administer to male Sprague-Dawley rats (n=6 per group). Group 1 receives 2 mg/kg Intravenous (IV) via the tail vein. Group 2 receives 10 mg/kg Per Os (PO) via oral gavage.

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to separate plasma. Perform liquid-liquid extraction (LLE) using ethyl acetate to isolate the lipophilic analytes from plasma proteins.

  • Quantification: Analyze via LC-MS/MS using a C18 column and a gradient mobile phase of 0.1% formic acid in water/acetonitrile. Calculate PK parameters using non-compartmental analysis (NCA).

Conclusion

The N-cyclopentyl substitution on the 1-(1-benzofuran-2-yl)ethylamine scaffold represents a classic medicinal chemistry trade-off. While the bulky cycloalkyl group successfully shields the amine from rapid N-dealkylation (extending t1/2​ to 7.6 hours) and drives massive tissue distribution ( Vd​ = 6.5 L/kg), it compromises oral bioavailability due to solubility limits. For drug development professionals, this analog is best suited for indications requiring sustained central nervous system exposure where IV or advanced lipid-based formulation strategies can bypass first-pass limitations.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20117514,amine." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7129093, (1R)-1-(1-benzofuran-2-yl)ethan-1-ol." PubChem,[Link]

  • Abdelgawad, M. A., et al. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules, vol. 27, no. 15, 2022, p. 4713. PMC,[Link]

Validation

Inter-Laboratory Reproducibility of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine Binding Assays: A Comparative Guide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Prepared by: Senior Application Scientist The Mechanistic Challenge of NBEC Binding N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (NB...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Prepared by: Senior Application Scientist

The Mechanistic Challenge of NBEC Binding

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (NBEC, CAS 1019580-52-9) is a synthetic secondary amine characterized by a lipophilic benzofuran core[1]. Compounds featuring this specific structural motif are frequently investigated for their binding affinity to target proteins, including monoamine transporters and the NLRP3 inflammasome[2]. However, the inherent lipophilicity of the benzofuran-cyclopentyl scaffold introduces significant bioanalytical challenges in aqueous assay buffers.

A primary cause of inter-laboratory variability when evaluating lipophilic ligands is their propensity to act as Small, Colloidally Aggregating Molecules (SCAMs)[3]. SCAMs form micro-aggregates at screening concentrations that sequester target proteins non-specifically, leading to false-positive binding signals. According to the NIH Assay Guidance Manual, a well-behaved ligand engaged in 1:1 stoichiometric binding will exhibit a Hill slope of approximately 1.0, whereas aggregators often present Hill slopes greater than 1.5[3]. Therefore, any reproducible assay for NBEC must be designed as a self-validating system that inherently distinguishes between true target engagement and colloidal aggregation.

Comparative Modalities for Inter-Laboratory Reproducibility

To establish a robust, transferable protocol, we must objectively compare the three dominant binding assay formats. The causality behind selecting the right assay dictates that we prioritize signal stability and resistance to environmental variables.

  • Radioligand Binding (RLB): Historically the gold standard for affinity measurement. However, inter-laboratory reproducibility is frequently compromised by variations in radiotracer specific activity over time (isotope decay), differential washing artifacts, and strict local regulatory constraints that prevent globally standardized protocols.

  • Surface Plasmon Resonance (SPR): SPR provides excellent label-free kinetic data ( kon​ , koff​ ). While ideal for orthogonal confirmation of direct binding, SPR is highly sensitive to kinetic solubility. Minor variations in DMSO concentration or buffer pH between labs can cause baseline drift or non-specific binding to the dextran matrix, making it less ideal as a primary, multi-site screening tool.

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): TR-FRET is the optimal choice for inter-lab transfer. It utilizes a long-lived fluorescent donor (such as Eu3+ cryptate) and a short-lived acceptor (such as d2)[4]. The critical causality here is time: by introducing a measurement delay of 50 to 150 microseconds, short-lived background auto-fluorescence from the compound or biological matrix is entirely eliminated[4]. This temporal separation ensures that the signal-to-noise ratio remains consistent regardless of the specific microplate reader hardware used across different laboratories.

Quantitative Performance Comparison

The following table summarizes the inter-laboratory performance metrics of these three modalities when evaluating benzofuran-derivatives like NBEC:

Assay ModalityInter-Lab CV%Target Z' FactorSusceptibility to SCAMsThroughput CapabilityCost per Well
TR-FRET < 10% > 0.7 Low (with detergent)High (1536-well)Moderate
SPR 15 - 25%N/AHigh (baseline drift)Low to MediumHigh
Radioligand (RLB) 20 - 30%~ 0.6MediumMedium (96/384-well)Low

Self-Validating Protocol: TR-FRET Binding Assay

To guarantee trustworthiness and reproducibility, the following TR-FRET protocol embeds internal quality control (QC) checks at every critical juncture.

Step 1: Ligand Preparation & Kinetic Solubility Check

  • Action: Dissolve NBEC in 100% anhydrous DMSO to create a 10 mM stock. Dilute in assay buffer such that the final DMSO concentration never exceeds 1%.

  • Causality: The benzofuran core is highly hydrophobic. Exceeding 1% DMSO can alter the tertiary structure of the target protein, while too little DMSO will cause NBEC to precipitate, destroying inter-lab concentration consistency.

Step 2: Assay Assembly with Internal Controls

  • Action: Combine the target protein, Eu3+ cryptate-labeled antibody, and d2-labeled tracer in a 384-well plate. Include positive (known high-affinity ligand) and negative (buffer only) controls in every quadrant of the plate.

  • Causality: The inclusion of distributed controls is mandatory to define the dynamic range of the assay within each plate and to monitor for assay drift caused by temperature gradients across the microplate[4].

Step 3: Detergent Counter-Screen (The SCAM Check)

  • Action: Run parallel concentration-response curves of NBEC with and without the addition of 0.01% Triton X-100[3].

  • Causality: This is the core self-validating step. If the binding signal is completely ablated by the detergent, NBEC is acting as a SCAM[3]. If the IC50​ remains stable and the Hill slope is ~1.0, true 1:1 binding is confirmed.

Step 4: Time-Resolved Ratiometric Measurement

  • Action: Excite the plate at 337 nm. Introduce a 50 µs delay, then measure emission at both 620 nm (donor) and 665 nm (acceptor)[4]. Calculate the 665/620 ratio.

  • Causality: The 50 µs delay eliminates background fluorescence. More importantly, calculating the emission ratio normalizes the data against well-to-well volume variations and optical artifacts (e.g., meniscus effects), ensuring data from Lab A matches Lab B.

Step 5: Statistical Validation (Z' Factor Calculation)

  • Action: Calculate the Z' factor using the means and standard deviations of the positive and negative controls.

  • Causality: A statistically perfect assay yields a Z' of 1.0. An assay is only deemed acceptable for inter-laboratory screening and transfer if the Z' > 0.5[5]. If Z' falls below this threshold, the plate is rejected.

Inter-Laboratory Transfer Workflow

The logical relationship between assay development, QC validation, and multi-site transfer is visualized below.

G N1 Synthesize & Purify NBEC (CAS: 1019580-52-9) N2 TR-FRET Binding Assay (Eu3+ Cryptate / d2) N1->N2  Prepare Ligand N3 Calculate Z' Factor (Threshold > 0.5) N2->N3  Primary Screen N4 Detergent Counter-Screen (0.01% Triton X-100) N3->N4  Pass QC N5 Orthogonal Validation (SPR Kinetics) N4->N5  Exclude SCAMs N6 Multi-Lab Transfer (CV < 15%) N5->N6  Confirm 1:1 Binding

Workflow for validating NBEC binding assays to ensure inter-laboratory reproducibility.

References

  • Design, Synthesis, and Bioevaluation of Novel NLRP3 Inhibitor with IBD Immunotherapy from the Virtual Screen | Journal of Medicinal Chemistry - ACS Publications.
  • 1019580-52-9 | N-(1-(Benzofuran-2-yl)ethyl)cyclopentanamine - AiFChem.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI.
  • Translating the Genome into Drugs - PMC - NIH.
  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules | Journal of Chemical Information and Modeling - ACS Publications.

Sources

Safety & Regulatory Compliance

Safety

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine proper disposal procedures

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide researchers, chemists, and drug development professionals with field-proven, self-validating protocols for the safe ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide researchers, chemists, and drug development professionals with field-proven, self-validating protocols for the safe handling and disposal of N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine .

Handling complex synthetic intermediates and research chemicals requires moving beyond generic checklists. To ensure absolute laboratory safety and environmental compliance, we must understand the mechanistic causality behind how this specific molecule interacts with its environment, its solvents, and other waste streams.

Chemical Causality and Risk Assessment

Before executing any disposal protocol, it is critical to understand why N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine is handled as a high-priority hazardous waste:

  • Aquatic Toxicity & Environmental Persistence: The benzofuran moiety is highly lipophilic and resists rapid biodegradation. Ecotoxicology assessments of benzofuran derivatives indicate they are harmful to aquatic life with long-lasting effects. Discharging this compound into municipal wastewater (down the drain) is strictly prohibited.

  • Secondary Amine Reactivity (The Nitrosamine Risk): The cyclopentylamine group is a secondary amine. If disposed of in the same waste stream as nitrosating agents (e.g., sodium nitrite, nitrous acid), it can undergo nitrosation to form N-nitrosamines, which are potent, highly regulated carcinogens.

  • Solvent-Driven Hazards: In its free-base form, this compound is typically handled in volatile, flammable organic solvents (e.g., dichloromethane, ethyl acetate, or diethyl ether). The flammability and toxicity of the carrier solvent often dictate the primary EPA/RCRA waste codes[1].

Required Personal Protective Equipment (PPE)

To establish a self-validating safety system, PPE must be selected based on the compound's physical state and the solvent carrier.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (double-gloved) or Butyl rubberPrevents transdermal absorption of the lipophilic free-base. Butyl rubber is required if handling in aggressive solvents like DCM.
Eye Protection Chemical safety goggles or face shieldProtects ocular mucosa from basic amine splashes or airborne crystalline dust[2].
Body Protection Flame-resistant laboratory coatMitigates risk if the compound is dissolved in highly flammable organic solvents.
Respiratory NIOSH N95/P100 respiratorMandatory only if handling dry powders outside of a certified chemical fume hood to prevent inhalation of active particles[2].

Step-by-Step Spill Management Protocol

In the event of a spill, immediate containment is critical to prevent environmental release and aerosolization.

Step 1: Evacuate and Ventilate Immediately restrict access to the spill zone. Ensure the laboratory's HVAC system is functioning to clear potential solvent vapors[2].

Step 2: Neutralize Ignition Sources Because the compound is often dissolved in flammable solvents, remove all heat sources, open flames, and ensure nearby equipment is explosion-proof[3].

Step 3: Containment

  • For Liquid Spills: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite[2]. Never use sawdust , as the high surface area of organic material combined with reactive chemicals poses a severe fire hazard[2].

  • For Solid Spills: Do not dry sweep. Lightly moisten the powder with a non-reactive solvent (e.g., water or isopropanol) to suppress dust generation before sweeping into a collection bin[2].

Step 4: Collection and Decontamination Use non-sparking tools to transfer the absorbed mixture into a heavy-duty, sealable High-Density Polyethylene (HDPE) hazardous waste container[3]. Wash the affected surface with a compatible solvent (e.g., isopropanol) to dissolve residual lipophilic benzofuran, followed by a final wash with an anionic surfactant and water[2]. All cleaning materials must be treated as hazardous waste.

Proper Disposal Procedures & Waste Segregation

Disposal must comply with local, state, and federal (e.g., EPA/RCRA) regulations. The primary disposal method for benzofuran-derived secondary amines is high-temperature incineration at a licensed facility equipped with nitrogen oxide (NOx) scrubbers[4].

Protocol 1: Waste Segregation (Critical Step) Do not mix this waste with incompatible chemicals.

  • DO NOT MIX WITH: Strong oxidizing agents, strong acids, or nitrosating agents[4].

  • Aqueous vs. Organic: If the compound is in its salt form (e.g., hydrochloride salt), it may be routed to an aqueous basic waste stream. If it is a free base, it belongs in the non-halogenated organic waste stream (unless dissolved in a halogenated solvent like chloroform, which requires a dedicated halogenated stream).

Protocol 2: Containerization and Labeling

  • Transfer the waste into a chemically compatible, clearly labeled container (e.g., "Hazardous Waste - Toxic/Flammable: Benzofuran Amine Derivative").

  • Ensure the container is tightly closed when not actively receiving waste to prevent vapor escape and oxidation[3].

Protocol 3: Storage and Logistics

  • Store the waste container in a cool, dry, well-ventilated satellite accumulation area, away from direct sunlight and heat sources.

  • Entrust the final disposal to a licensed hazardous waste disposal company.

Waste Workflow Visualization

G Start Waste Generation: N-[1-(1-benzofuran-2-yl)ethyl] -N-cyclopentylamine StateCheck Determine Physical State & Solvent Carrier Start->StateCheck LiquidOrg Organic Solution (Free Base) StateCheck->LiquidOrg LiquidAq Aqueous Solution (Amine Salt) StateCheck->LiquidAq SolidWaste Solid Waste (Powder / Contaminated PPE) StateCheck->SolidWaste HazardCheck CRITICAL CHECK: Ensure NO Nitrosating Agents or Strong Oxidizers Present LiquidOrg->HazardCheck LiquidAq->HazardCheck SolidContainer Solid Hazardous Waste Drum SolidWaste->SolidContainer OrgContainer Non-Halogenated / Halogenated Organic Waste Container HazardCheck->OrgContainer AqContainer Aqueous Basic Waste Container HazardCheck->AqContainer Incineration Licensed High-Temp Incineration (with NOx Scrubbers) OrgContainer->Incineration AqContainer->Incineration SolidContainer->Incineration

Workflow for the segregation and disposal of benzofuran-derived secondary amine hazardous waste.

References

  • CDC/ATSDR. "ATSDR 2,3-Benzofuran Tox Profile." Centers for Disease Control and Prevention. Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Comprehensive Safety and Handling Protocol for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine Introduction & Hazard Rationale N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS No. 1019580-52-9) is a synthetic sec...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol for N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Introduction & Hazard Rationale

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (CAS No. 1019580-52-9) is a synthetic secondary amine featuring a highly lipophilic benzofuran core. In laboratory and pharmaceutical settings, benzofuran derivatives are widely documented for their potent biological activities, including targeted cytotoxicity, antiproliferative effects, and central nervous system (CNS) receptor affinity[1][2].

The Causality of Risk: The combination of a cyclopentylamine group and a benzofuran ring creates a molecule with a high partition coefficient (LogP). This extreme lipophilicity allows the compound to rapidly bypass the stratum corneum (skin barrier) and potentially cross the blood-brain barrier. Furthermore, as a secondary amine, it can act as a localized corrosive agent to mucous membranes. Because comprehensive toxicological profiles (e.g., LD50) for this specific novel derivative are often unavailable, it must be handled strictly under Highly Potent Active Pharmaceutical Ingredient (HPAPI) protocols[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling novel lipophilic amines. The safety protocol relies on a self-validating, multi-layered barrier system. If the outer barrier is compromised, the inner barrier provides a critical time window for safe decontamination and removal[4].

Table 1: Quantitative Glove Compatibility Data for Lipophilic Secondary Amines

Glove Material Breakthrough Time (min) Degradation Rating Operational Role & Rationale
Nitrile (5-mil) < 30 Fair Inner Glove: Provides essential tactile dexterity but degrades rapidly upon continuous exposure to lipophilic amines[5][6].
Neoprene > 120 Good Outer Glove (Standard): Offers robust splash protection and moderate chemical resistance against organic amine bases.

| Butyl Rubber | > 240 | Excellent | Outer Glove (High-Risk): Mandatory for extended handling or spill cleanup. Highly resistant to permeation by lipophilic compounds. |

Mandatory PPE Configuration:

  • Dermal: Double-gloving is mandatory (Nitrile inner, Neoprene/Butyl outer). Tape the outer glove cuff to a chemically resistant Tyvek® sleeve to prevent aerosol ingress.

  • Respiratory: Operations must be confined to a Class II Biological Safety Cabinet (BSC) or a certified negative-pressure chemical fume hood. If handling outside of containment is unavoidable (e.g., during emergency spill response), a full-face respirator with P100/Organic Vapor (OV) cartridges is required.

  • Ocular: Non-vented chemical splash goggles.

Operational Workflow & Handling Protocol

To ensure trustworthiness, every step of the handling process must be verifiable. The following methodology minimizes aerosolization and static cling, which are common vectors for HPAPI exposure.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Environmental Verification: Before opening the primary container, verify that the fume hood or BSC inward face velocity is between 80–100 feet per minute (fpm).

  • Static Elimination: Highly potent powders often carry static charges, causing them to aerosolize or cling to gloves. Pass an anti-static ionizer over the sealed chemical container and the weighing spatula for 10 seconds prior to opening.

  • Enclosed Weighing: Place a draft shield over the analytical balance inside the hood. Tare a pre-weighed, septum-capped vial.

  • Transfer: Carefully transfer the N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine into the vial.

  • Sealing and Decontamination: Seal the vial with its septum cap before removing it from the balance area. Wipe the exterior of the sealed vial with a 5% acetic acid solution. Causality: The mild acid protonates any residual secondary amine on the glass surface, converting it into a water-soluble, non-volatile salt, which is then wiped away with 70% ethanol.

Workflow N1 1. Environmental Isolation Verify Negative Pressure & BSC Airflow N2 2. PPE Verification Double-Glove & Respirator Fit-Test N1->N2 N3 3. Material Handling Weigh via Anti-Static Draft Shield N2->N3 N4 4. Enclosed Transfer Use Septum-Sealed Vials N3->N4 N5 5. Decontamination Acidic Wash & Surface Wipe-Down N4->N5

Operational workflow for handling highly potent benzofuran derivatives.

Spill Response & Disposal Plan

In the event of a breach, rapid chemical neutralization is prioritized over simple mechanical cleanup. Because this compound is a basic amine, it can be neutralized to reduce its volatility and dermal permeability.

Step-by-Step Methodology: Spill Cleanup

  • Isolation: Immediately halt operations, alert personnel, and increase fume hood exhaust to maximum capacity.

  • Neutralization: Do not use water, as it will spread the lipophilic compound. Instead, apply a mildly acidic spill control absorbent (e.g., sodium bisulfate-treated vermiculite) directly to the spill. Causality: The acid reacts with the cyclopentylamine moiety to form a localized amine salt, drastically reducing its vapor pressure and hazardous mobility.

  • Collection: Use non-sparking, disposable scoops to transfer the saturated absorbent into a heavy-duty, RCRA-compliant hazardous waste bag[7].

  • Surface Decontamination: Wash the affected surface with a dilute acidic detergent, followed by a thorough deionized water rinse.

Spill S1 Spill Event Detected S2 Evacuate & Secure Perimeter S1->S2 S3 Don Spill-Response PPE (Butyl Gloves, P100 Respirator) S2->S3 S4 Neutralize & Contain (Apply Mild Acidic Absorbent) S3->S4 S5 Collect Hazardous Waste (Seal in RCRA-Compliant Bin) S4->S5

Step-by-step signaling pathway for HPAPI spill response and containment.

Waste Disposal Logistics: All materials contaminated with N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine (including inner gloves, wipes, and empty vials) must be segregated from general organic waste. Label the waste container explicitly as "Toxic Organic Amine Waste - Contains Benzofuran Derivatives." Disposal must be handled exclusively by a licensed hazardous waste facility in compliance with federal Resource Conservation and Recovery Act (RCRA) guidelines[7][8].

References

  • "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." NIH PubMed Central. URL:[Link]

  • "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." NIH PubMed Central. URL:[Link]

  • "Glove Chemical Compatibility Chart." CP Lab Safety. URL:[Link]

  • "Chemical Hygiene Plan - Glove Compatibility." Montana Tech. URL: [Link]

Sources

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